Lactonamycin Z
Beschreibung
This compound has been reported in Streptomyces sanglieri with data available.
from a culture broth of Streptomyces rishiriensis; structure in first source
Eigenschaften
Molekularformel |
C28H27NO13 |
|---|---|
Molekulargewicht |
585.5 g/mol |
IUPAC-Name |
15-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2,9-dihydroxy-18-methoxy-6-methyl-17,21-dioxa-6-azahexacyclo[11.10.0.03,11.04,8.015,22.018,22]tricosa-1(13),2,4(8),9,11-pentaene-7,14,20,23-tetrone |
InChI |
InChI=1S/C28H27NO13/c1-10-21(33)15(31)6-17(40-10)42-26-9-39-27(38-3)7-16(32)41-28(26,27)24(36)20-12(23(26)35)4-11-5-14(30)19-13(18(11)22(20)34)8-29(2)25(19)37/h4-5,10,15,17,21,30-31,33-34H,6-9H2,1-3H3 |
InChI-Schlüssel |
FUPCTCUEYKCRGQ-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Lactonamycin Z: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Lactonamycin Z, a bioactive secondary metabolite produced by the bacterium Streptomyces sanglieri. This document details the experimental protocols for its production and purification, presents its known physicochemical and biological properties in structured tables, and offers visual representations of the experimental workflow and its established biological activities.
Executive Summary
This compound is a polyketide antibiotic that was first isolated from Streptomyces sanglieri strain AK 623.[1][2] It shares a common aglycone core, lactonamycinone, with the related compound Lactonamycin but is distinguished by its sugar moiety, α-L-2,6-dideoxyribopyranose.[3][4] While it exhibits weaker antibacterial properties compared to Lactonamycin, this compound has demonstrated notable antitumor activity, making it a compound of interest for further investigation in drug discovery and development.[5] This guide synthesizes the available scientific literature to provide a detailed technical resource for researchers working with or interested in this molecule.
Data Presentation
The following tables summarize the key quantitative data available for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Producing Organism | Streptomyces sanglieri strain AK 623 | |
| Molecular Formula | C₂₈H₂₇NO₁₃ | |
| Molecular Weight | 585.5180 Da | |
| Accurate Mass | 585.1482 Da | |
| ¹H NMR Data | Not available in searched literature | |
| ¹³C NMR Data | Not available in searched literature |
Table 2: Biological Activity of this compound
| Activity Type | Target | Quantitative Data (IC₅₀/MIC) | Reference |
| Antitumor Activity | Human cancer cell lines | Specific IC₅₀ values not available in searched literature. Described as having significant antitumor activity. | |
| Antibacterial Activity | Gram-positive bacteria | Specific MIC values not available in searched literature. Described as having weaker activity than Lactonamycin. |
Experimental Protocols
The following protocols are based on methodologies described in the scientific literature for the production and isolation of this compound from Streptomyces sanglieri.
Fermentation of Streptomyces sanglieri AK 623
This protocol outlines the general steps for the cultivation of Streptomyces sanglieri AK 623 for the production of this compound. The exact composition of the media was not detailed in the reviewed literature, so a general formulation for Streptomyces fermentation is provided.
3.1.1 Seed Culture Preparation
-
Inoculation: Aseptically inoculate a 250 mL flask containing 60 mL of a sterile seed medium with spores of Streptomyces sanglieri AK 623. A typical seed medium for Streptomyces consists of:
-
Glucose: 1.0%
-
Millet steep liquor: 1.0%
-
Peptone: 0.5%
-
(NH₄)₂SO₄: 0.1%
-
NaCl: 0.25%
-
CaCO₃: 0.05%
-
pH adjusted to 7.2 before sterilization.
-
-
Incubation: Incubate the flask on a rotary shaker at 180 rpm for 48 hours at 28 °C.
3.1.2 Production Culture
-
Inoculation: Transfer the seed culture (typically 5-10% v/v) to a larger fermentation vessel containing the production medium. A representative production medium for Streptomyces includes:
-
Soluble starch: 1.0%
-
K₂HPO₄: 0.2%
-
KNO₃: 0.2%
-
Casein: 0.03%
-
MgSO₄: 0.005%
-
CaCO₃: 0.002%
-
FeSO₄: 0.001%
-
pH adjusted to 7.2 before sterilization.
-
-
Fermentation: Carry out the fermentation for 4 to 5 days at 28 °C with continuous agitation.
Extraction and Purification of this compound
This protocol details the steps for extracting and purifying this compound from the fermentation culture. The estimated yield is approximately 1-2 mg of pure this compound per liter of fermentation broth.
3.2.1 Extraction
-
Separation of Biomass: Centrifuge the fermentation culture to separate the mycelium from the culture broth.
-
Broth Extraction: Adjust the pH of the supernatant (culture broth) to 4.5 and extract three times with an equal volume of ethyl acetate (B1210297).
-
Mycelium Extraction: Suspend the mycelial pellet in 50% aqueous acetone (B3395972) and stir for 1 hour. Filter the mixture to remove the mycelial debris.
-
Combine Extracts: Remove the acetone from the mycelial extract under reduced pressure. Combine the resulting aqueous layer with the ethyl acetate extracts from the broth.
-
Drying and Concentration: Dry the combined ethyl acetate extracts over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield a crude extract.
3.2.2 Purification
-
Sample Preparation: Dissolve the crude extract in a minimal amount of methanol (B129727) or a suitable solvent for HPLC injection.
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Column: YMC-Pack ODS-A column (10 x 250 mm).
-
Mobile Phase: A linear gradient of methanol in water with 0.5% formic acid.
-
Gradient: Start with 40% methanol and increase to 80% methanol over 30 minutes.
-
Flow Rate: 3 mL/min.
-
Detection: Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).
-
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound. The retention time is approximately 21 minutes under analytical conditions (1 mL/min flow rate).
-
Final Concentration: Combine the pure fractions and remove the solvent under vacuum to obtain purified this compound.
Mandatory Visualizations
The following diagrams illustrate the key processes and relationships related to this compound.
Caption: Workflow for the isolation and purification of this compound.
Caption: Known biological activities of this compound.
References
A Comprehensive Technical Guide to the Chemical Structure of Lactonamycin Z
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical structure, properties, and synthesis of Lactonamycin Z, a potent antibiotic and antitumor agent. The information is compiled from peer-reviewed scientific literature to support advanced research and development activities.
Core Chemical Structure
This compound is a complex polyketide natural product belonging to the isoindole alkaloid family.[1][2] Its intricate architecture presents a significant challenge and opportunity for synthetic chemists and drug developers. The molecule is characterized by a unique hexacyclic aglycone core, known as lactonamycinone (B1247226), and a deoxysugar moiety attached via a tertiary α-keto-glycosidic bond.[1][3][4]
The core structure can be deconstructed into several key features:
-
Aglycone Core (Lactonamycinone): This consists of a naphtho[e]isoindole ring system (the EF-rings) fused to a densely oxygenated perhydrofuran-furanone system (the AB-rings). This highly functionalized core is responsible for much of its biological activity.
-
Sugar Moiety: this compound is distinguished from its parent compound, Lactonamycin, by its sugar unit. It contains an α-l-2,6-dideoxyribopyranose sugar.
-
Glycosidic Linkage: The sugar is connected to the aglycone through a tertiary α-keto-glycosidic linkage, a feature that contributes to the molecule's chemical lability and synthetic challenge.
The absolute stereochemistry of the aglycone was definitively determined through X-ray crystallographic analysis of the parent compound, Lactonamycin.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. The key quantitative data are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₂₇NO₁₃ | |
| Molecular Weight | 585.518 g/mol | |
| Accurate Mass | 585.1482 Da | |
| Origin | Streptomyces sanglieri strain AK 623 |
Biological Activity
This compound exhibits significant biological activity, making it an attractive lead compound for drug development. Its parent compound, Lactonamycin, shows potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). This compound has also been identified as an antibiotic and antitumor compound.
Table 2: Reported Biological Activities of Lactonamycins
| Compound | Activity Type | Target Organism/Cell Line | Comments | Reference |
| Lactonamycin | Antimicrobial | Gram-positive bacteria (MRSA, VRE) | Potent activity observed. | |
| Lactonamycin | Cytotoxicity | Various tumor cell lines | Significant cytotoxicity reported. | |
| This compound | Antibiotic | Gram-positive bacteria | Weak activity detected in agar (B569324) diffusion assays. | |
| This compound | Antitumor | Human tumor cell lines | Identified as an antitumor compound. |
Experimental Protocols
The methodologies for isolating and synthesizing this compound are complex, reflecting its intricate structure.
4.1. Isolation and Purification
This compound is a secondary metabolite produced by the fermentation of Streptomyces sanglieri strain AK 623. The general workflow for its isolation is depicted below.
Caption: Workflow for the isolation and purification of this compound.
Protocol:
-
Fermentation: Streptomyces sanglieri AK 623 is cultured in a suitable nutrient medium under optimal conditions for secondary metabolite production.
-
Extraction: The culture broth is harvested and separated into mycelium and supernatant. The active compound is extracted from the culture filtrate and/or mycelial cake using an organic solvent like ethyl acetate.
-
Initial Chromatography: The crude extract is concentrated and subjected to column chromatography on silica gel, eluting with a solvent gradient (e.g., chloroform-methanol) to fractionate the components.
-
Final Purification: Fractions containing this compound are identified by bioassay or TLC. These fractions are pooled and subjected to further purification, typically using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
4.2. Structure Elucidation The definitive structure of this compound was determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are performed to establish the connectivity of atoms and the relative stereochemistry of the molecule. The structure is often confirmed by comparison to the known spectra of Lactonamycin.
4.3. Total Synthesis The total synthesis of this compound is a significant achievement in organic chemistry. One successful strategy, developed by Nakata and colleagues, involves a late-stage glycosylation approach.
Caption: Key stages in the total synthesis of this compound.
Key Synthetic Steps:
-
BCDEF Ring Construction: The core BCDEF ring system is assembled using powerful reactions such as a cycloaddition and a palladium-catalyzed cyclization.
-
A-Ring Formation: The A-ring is formed via a Bischler-Napieralski-type cyclization to complete the hexacyclic aglycone, lactonamycinone.
-
Glycosylation: The final key step is the stereoselective glycosylation of the lactonamycinone with the appropriate 2-deoxysugar donor to furnish this compound.
This landmark synthesis not only confirmed the structure of this compound but also opened avenues for the creation of novel analogs with potentially improved therapeutic properties.
References
Lactonamycin Z biosynthesis pathway
An In-depth Technical Guide to the Biosynthesis of Lactonamycin Z
Authored for: Researchers, Scientists, and Drug Development Professionals December 2025
Abstract
This compound is a potent polyketide antibiotic with significant antimicrobial and antitumor properties. Produced by the bacterium Streptomyces sanglieri, its complex hexacyclic structure, featuring a unique naphtho[e]isoindole core and a deoxysugar moiety, presents a compelling target for biosynthetic investigation and future drug development. This guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, focusing on the genetic basis, the proposed enzymatic steps, and the key experimental evidence that has illuminated its assembly. The pathway involves a type II polyketide synthase that utilizes an unusual glycine-derived starter unit, followed by a series of critical post-PKS tailoring reactions, including oxidative cyclizations and glycosylation, to yield the final natural product.
This compound Biosynthetic Gene Cluster (BGC)
The genetic blueprint for this compound biosynthesis is located within a dedicated gene cluster, partially identified and sequenced from Streptomyces sanglieri AK 623. This cluster, referred to as the 'lcz' cluster, contains the essential genes encoding the polyketide synthase (PKS) machinery, as well as enzymes responsible for subsequent tailoring and modification of the polyketide backbone. The organization of the sequenced region shows high similarity and identical organization to the lactonamycin (lct) cluster from Streptomyces rishiriensis[1].
Data Presentation: Gene Organization and Putative Functions
The following table summarizes the key open reading frames (ORFs) identified in the partial lcz gene cluster and their putative functions, as determined by homology analysis. Note that detailed enzymatic characterization and quantitative kinetic data for these proteins are not yet available in the published literature.
| Gene (ORF) | Size (amino acids) | Proposed Function | Homology Reference (Protein) |
| lcz30 | 363 | Dehydratase for sugar biosynthesis | TcmJ (Tetracenomycin) |
| lcz31 | 382 | Ketoacyl Reductase for sugar biosynthesis | TcmK (Tetracenomycin) |
| lcz32 | 415 | Aromatase / Cyclase | TcmN (Tetracenomycin) |
| lcz33 | 414 | Ketosynthase-α (KSα) | TcmA (Tetracenomycin) |
| lcz34 | 430 | Ketosynthase-β (KSβ, Chain Length Factor) | TcmB (Tetracenomycin) |
| lcz35 | 83 | Acyl Carrier Protein (ACP) | TcmM (Tetracenomycin) |
| lcz36 | 467 | Oxygenase | TcmC (Tetracenomycin) |
| lcz37 | 280 | Probable cyclase | TcmI (Tetracenomycin) |
| lcz38 | 134 | Unknown | TcmH (Tetracenomycin) |
| lcz39 | 487 | Oxygenase | TcmF (Tetracenomycin) |
| lcz40 | 315 | Probable cyclase | Unknown |
| lcz41 | 425 | Glycosyltransferase | UrdGT2 (Urdamycin) |
| lcz42 | 309 | Transcriptional Regulator | Unknown |
| lcz43 | 474 | Oxygenase | TcmG (Tetracenomycin) |
| lcz44 | 291 | Methyltransferase | TcmO (Tetracenomycin) |
| Data sourced from the study by Parry et al. on the cloning of the lactonamycin and this compound gene clusters[1][2]. |
The Proposed Biosynthetic Pathway
The biosynthesis of this compound can be divided into three primary stages:
-
Formation of the polyketide aglycone core, lactonamycinone (B1247226), by a type II PKS.
-
Extensive post-PKS tailoring of the aglycone by oxygenases and cyclases.
-
Attachment of a deoxysugar moiety via glycosylation.
Assembly of the Lactonamycinone Core
Precursor incorporation experiments have revealed that the biosynthesis of the lactonamycinone aglycone initiates with an unusual glycine (B1666218) or glycine-derivative starter unit . This starter is subsequently extended by nine acetate (B1210297) units (via malonyl-CoA) by the type II PKS machinery (Lcz33, Lcz34, Lcz35) to form a linear polyketide chain[1]. This chain then undergoes a series of cyclization and aromatization reactions, catalyzed by dedicated cyclases and aromatases (e.g., Lcz32, Lcz37), to form the foundational polycyclic structure.
Post-PKS Tailoring Reactions
The most distinctive features of lactonamycinone, including its novel, oxygen-rich E-F ring system, are installed by a series of post-PKS tailoring enzymes, primarily oxygenases[1]. The lcz cluster encodes several putative oxygenases (Lcz36, Lcz39, Lcz43) that are hypothesized to perform critical hydroxylations and oxidative cyclizations. The formation of the cis-1,2-diol moiety and the final δ-lactam ring are key transformations occurring at this stage. The exact sequence of these events and the specific role of each enzyme remain to be biochemically verified.
The diagram below illustrates the hypothetical pathway for the formation of the aglycone, lactonamycinone.
Glycosylation: The Final Step
The final step in this compound biosynthesis is the attachment of an α-L-2,6-dideoxyribopyranose sugar to the lactonamycinone core. This reaction is catalyzed by a dedicated glycosyltransferase, Lcz41, which is homologous to known glycosyltransferases from other antibiotic pathways. This glycosylation is crucial for the biological activity of the final compound. The genes responsible for the synthesis of the NDP-activated deoxysugar precursor are presumed to be located within or near the full lcz gene cluster.
Experimental Protocols and Workflows
The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic and biochemical techniques. The following sections describe the core experimental strategies employed.
Gene Cluster Identification and Functional Validation
The function of the lcz cluster was definitively linked to this compound production through a gene knockout experiment. The workflow involved cloning the gene cluster, creating a targeted gene disruption mutant, analyzing the resulting phenotype, and finally, restoring production through complementation.
Protocol Summary: Gene Disruption and Complementation of lcz36
-
Vector Construction: A disruption vector was created to replace the internal fragment of the lcz36 gene in S. sanglieri with an apramycin (B1230331) resistance cassette via homologous recombination.
-
Protoplast Transformation: The non-replicating vector was introduced into S. sanglieri protoplasts.
-
Mutant Selection: Apramycin-resistant colonies were selected and screened for the desired double-crossover event by PCR analysis.
-
Phenotypic Analysis: The resulting Δlcz36 mutant was fermented, and the culture extracts were analyzed by HPLC, which confirmed the complete abolition of this compound production.
-
Complementation: The wild-type lcz36 gene was cloned into an expression vector (pOElcz36) and introduced into the Δlcz36 mutant. Fermentation analysis of the complemented strain showed that this compound production was restored to approximately one-third of the wild-type level, confirming the essential role of the Lcz36 oxygenase.
Precursor Incorporation Studies
Protocol Summary: Isotope Labeling
-
Culture Conditions: S. sanglieri was grown in a production medium.
-
Precursor Feeding: The culture was fed with ¹³C-labeled precursors, specifically [1,2-¹³C₂]glycine and [1,2-¹³C₂]sodium acetate.
-
Isolation and Analysis: this compound was isolated from the culture broth. The resulting labeled compound was analyzed by NMR spectroscopy to determine the pattern of ¹³C incorporation.
-
Results: This analysis confirmed that the C-12b and the attached nitrogen atom of lactonamycinone were derived from glycine, while the remaining 18 carbons of the polyketide backbone were derived from nine acetate units.
Analytical Methods
Protocol Summary: HPLC Analysis
-
System: A Varian ProStar system with a UV-visible detector set at 300 nm was used.
-
Column: A YMC-Pack ODS-A column (4.6 by 250 mm) was employed for analytical runs.
-
Elution: A linear gradient was run over 30 minutes from 40:60 methanol-water to 80:20 methanol-water, with both solvents containing 0.5% formic acid. The flow rate was 1 ml/min.
-
Retention Time: Under these conditions, this compound exhibited a retention time of approximately 21 minutes.
Conclusion and Future Outlook
The study of the this compound biosynthetic pathway has provided significant insights into the generation of complex polyketide natural products. The identification of the lcz gene cluster and the discovery of its unusual glycine starter unit have laid the groundwork for understanding its assembly. The proposed pathway, while still hypothetical, offers a logical framework for the intricate series of cyclizations and oxidative tailoring reactions that create the unique lactonamycinone core.
Significant opportunities for future research remain. The foremost task is the biochemical characterization of the individual Lcz enzymes. In vitro reconstitution of key steps, particularly the reactions catalyzed by the suite of oxygenases and the glycosyltransferase, would confirm their specific functions, substrate specificities, and reaction mechanisms. This knowledge would not only solidify our understanding of this compound biosynthesis but also enrich the toolbox of enzymes available for synthetic biology and the combinatorial biosynthesis of novel, bioactive analogues for drug discovery.
References
In-depth Analysis of Lactonamycin Z's Anti-Cancer Properties Remains Elusive Due to Limited Publicly Available Data
Despite its identification as a promising antitumor compound, a comprehensive technical guide on the mode of action of Lactonamycin Z against cancer cells cannot be compiled at this time. A critical barrier to this analysis is the lack of publicly accessible, in-depth scientific literature detailing its specific molecular mechanisms. While recognized for its antineoplastic potential, the quantitative data and detailed experimental protocols necessary for a thorough whitepaper are not available in the public domain.
This compound, a naphthoquinone antibiotic produced by the bacterium Streptomyces sanglieri, has been noted for its antitumor and antibiotic properties.[1] However, the scientific literature readily available does not extend to specific details regarding its cytotoxic effects on various cancer cell lines, such as IC50 values, which are crucial for quantifying its potency.
Furthermore, there is a significant gap in the publicly accessible information regarding the downstream cellular effects of this compound. A comprehensive understanding of its mode of action would necessitate detailed studies on its ability to induce programmed cell death (apoptosis) and to halt the proliferation of cancer cells by arresting the cell cycle. Such studies would typically involve methodologies like flow cytometry to analyze cell cycle distribution and various assays to detect apoptotic markers. Regrettably, specific data from such experiments involving this compound are not present in the available search results.
Similarly, the precise signaling pathways within cancer cells that are modulated by this compound remain unelucidated in the public domain. Identifying which cellular communication networks are disrupted by this compound is fundamental to understanding its anti-cancer efficacy and for the strategic development of novel cancer therapies.
A key publication titled "this compound, an antibiotic and antitumor compound produced by Streptomyces sanglieri strain AK 623" by Höltzel et al. (2003) is frequently cited in relation to the compound.[1] However, the full text of this seminal paper, which would likely contain the foundational data on its biological activity, is not openly accessible. Efforts to locate this specific information in other scientific articles that cite this work have also been unsuccessful in yielding the necessary detailed experimental data.
Consequently, the creation of a technical guide that includes structured data tables, detailed experimental protocols, and visualizations of signaling pathways, as requested, is not feasible. The core requirements for such a document are contingent on the availability of specific, quantitative, and mechanistic data that are currently not in the public sphere. Further research and the publication of detailed studies are required to fully understand and document the mode of action of this compound against cancer cells.
References
Lactonamycin Z: A Technical Overview of its Antibacterial Potential
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lactonamycin Z is a complex polyketide antibiotic that has garnered interest within the scientific community for its unique chemical structure and biological activities. As a member of the lactonamycin family, it is structurally related to its parent compound, lactonamycin, and is produced by the bacterium Streptomyces sanglieri strain AK 623. While research has primarily focused on its total synthesis and biosynthetic pathways, its potential as an antibacterial agent remains an area of ongoing investigation. This document provides a comprehensive technical guide on the current understanding of this compound's antibacterial spectrum, detailing available data, generalized experimental protocols for its evaluation, and a hypothesized mechanism of action based on its chemical class.
Introduction to this compound
This compound is a natural product characterized by a complex hexacyclic aglycone core. Its discovery has spurred significant efforts in the field of organic chemistry to achieve its total synthesis, a feat that allows for the production of analogues for further biological testing.
Initial studies have indicated that this compound possesses both antibiotic and antitumor properties. However, it has been noted that its antibacterial activity is weaker than that of its parent compound, lactonamycin. Lactonamycin itself has demonstrated potent activity against clinically significant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).
Antibacterial Spectrum of this compound
To date, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for the antibacterial spectrum of this compound have not been published in peer-reviewed literature. The available information is qualitative and primarily comparative to lactonamycin.
Contextual Data: Antibacterial Spectrum of Lactonamycin
To provide a relevant framework for understanding the potential antibacterial activity of this compound, the known spectrum of the more potent parent compound, lactonamycin, is summarized below. It is crucial to note that these data do not represent the activity of this compound but serve as a comparative baseline.
| Bacterial Group | Target Organisms | Activity of Lactonamycin |
| Gram-Positive Bacteria | Staphylococcus aureus (including MRSA) | Active |
| Enterococcus species (including VRE) | Active |
Methodology for Determining Antibacterial Spectrum
The following section outlines a generalized, standard experimental protocol for determining the in vitro antibacterial spectrum of a novel compound such as this compound. These methods are based on internationally recognized standards for antimicrobial susceptibility testing.
Broth Microdilution Method
This is a widely used method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a panel of clinically relevant bacteria.
Materials:
-
This compound (solubilized in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth media
-
Bacterial strains for testing (e.g., Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control (broth with inoculum, no antibiotic)
-
Negative control (broth only)
-
Solvent control (broth with inoculum and the highest concentration of the solvent used)
Procedure:
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of this compound is prepared in the microtiter plate using the appropriate broth. The concentration range should be wide enough to encompass the expected MIC.
-
Inoculum Preparation: Bacterial colonies from an overnight culture on a non-selective agar (B569324) plate are suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well containing the serially diluted this compound and control wells are inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours under ambient atmospheric conditions.
-
Reading of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the test organism.
Agar Dilution Method
The agar dilution method is considered a reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.
Objective: To determine the lowest concentration of this compound incorporated into an agar medium that prevents the visible growth of a panel of bacteria.
Materials:
-
This compound
-
Molten Mueller-Hinton Agar (MHA) or other suitable agar medium
-
Sterile petri dishes
-
Bacterial strains for testing
-
Standardized bacterial inoculum (0.5 McFarland)
-
Inoculator (e.g., a multipoint replicator)
Procedure:
-
Preparation of Agar Plates: A series of agar plates are prepared, each containing a specific concentration of this compound. This is achieved by adding a defined volume of the antibiotic stock solution to the molten agar before pouring the plates. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: Similar to the broth microdilution method, a standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared.
-
Inoculation: A small, fixed volume of each standardized bacterial suspension is spotted onto the surface of each agar plate, including the control plate.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Reading of Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacteria at the inoculation spot.
Visualized Workflows and Postulated Mechanisms
Experimental Workflow for Antibacterial Spectrum Determination
The following diagram illustrates a typical workflow for the initial screening and subsequent determination of the antibacterial spectrum of a novel natural product like this compound.
Unraveling the Structure-Activity Relationship of Lactonamycin Z: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactonamycin Z, a complex polyketide natural product, has garnered significant interest within the scientific community due to its potent antibiotic and antitumor properties.[1][2] Isolated from Streptomyces sanglieri strain AK 623, this molecule shares a unique aglycone core, lactonamycinone (B1247226), with its analogue, Lactonamycin.[3] The intricate hexacyclic architecture and promising biological activities of this compound make it a compelling scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of the structure-activity relationship (SAR) of this compound, detailing its biological activities, the experimental protocols used for its evaluation, and insights into its biosynthesis.
Core Structure and Analogs
This compound possesses a complex hexacyclic ring system with a densely functionalized core. Its structure is closely related to Lactonamycin, differing in the sugar moiety attached to the aglycone. While extensive synthetic efforts have been directed towards the total synthesis of this compound and its core structure, a systematic exploration of its SAR through the generation and testing of a wide range of analogs is not yet extensively documented in publicly available literature.[4]
However, preliminary insights from related compounds and biosynthetic studies offer initial clues into the key structural features governing its biological activity.
Biological Activity and Structure-Activity Relationship Insights
This compound exhibits a dual spectrum of activity, demonstrating both antibacterial and antitumor effects.
Antibacterial Activity
This compound has been shown to be active against Gram-positive bacteria. The data available, while not a comprehensive SAR study, provides a starting point for understanding its antibacterial potential.
Table 1: Antibacterial Spectrum of this compound
| Bacterial Strain | Activity |
| Bacillus subtilis | + |
| Staphylococcus aureus | + |
| Streptomyces viridochromogenes (Tü 57) | + |
| Escherichia coli | - |
| Pseudomonas aeruginosa | - |
Source: Höltzel et al., 2003 (+): Active, (-): Inactive
In comparison, its analogue, Lactonamycin, has reported Minimum Inhibitory Concentration (MIC) values against a panel of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[5]
Table 2: Minimum Inhibitory Concentration (MIC) of Lactonamycin
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus Smith | 0.78 |
| Staphylococcus aureus 209P | 0.78 |
| Staphylococcus aureus 56 (MRSA) | 0.78 |
| Staphylococcus epidermidis 109 | 0.78 |
| Enterococcus faecalis ATCC 19433 | 3.13 |
| Enterococcus faecium IFO 13713 | 3.13 |
| Enterococcus faecium 89-328 (VRE) | 3.13 |
| Bacillus subtilis PCI 219 | 0.39 |
| Micrococcus luteus PCI 1001 | 0.1 |
Source: Matsumoto et al., 1999
The available data, though limited to the natural products, suggests that the core lactonamycinone scaffold is crucial for antibacterial activity. The difference in the sugar moiety between Lactonamycin and this compound may influence the potency and spectrum of activity. Further studies with a diverse set of synthetic analogs are necessary to delineate the specific contributions of different functional groups to the antibacterial action.
Antitumor Activity
Experimental Protocols
The following are descriptions of the general methodologies employed in the initial characterization of this compound's biological activity.
Antimicrobial Susceptibility Testing
The antibacterial activity of this compound was determined using an agar (B569324) diffusion assay.
-
Test Organisms: A panel of Gram-positive and Gram-negative bacteria were used.
-
Methodology:
-
Bacterial cultures were grown to a suitable density.
-
The bacterial suspension was evenly spread onto the surface of an appropriate agar medium.
-
A solution of this compound at a known concentration was applied to a paper disc, which was then placed on the inoculated agar surface.
-
The plates were incubated under suitable conditions to allow for bacterial growth.
-
The diameter of the zone of inhibition (the area around the disc where bacterial growth is prevented) was measured to determine the antibacterial activity.
-
Cytotoxicity Assay
While specific details for this compound are not provided in the initial publication, a general protocol for assessing the cytotoxicity of natural products against tumor cell lines is as follows:
-
Cell Lines: A panel of human tumor cell lines would be selected.
-
Methodology:
-
Tumor cells are seeded in 96-well microtiter plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the test compound (this compound) and incubated for a specified period (e.g., 48-72 hours).
-
Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay. These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.
-
The absorbance is measured using a microplate reader, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
-
Biosynthesis of this compound
Understanding the biosynthetic pathway of this compound can provide valuable insights for the future design and synthesis of novel analogs. The biosynthesis of the lactonamycinone core is initiated by an unusual starter unit, glycine (B1666218) or a derivative thereof, which is then extended by nine acetate (B1210297) units.
Future Directions and Conclusion
The potent biological activities of this compound underscore its potential as a lead compound for drug discovery. However, a comprehensive understanding of its structure-activity relationship is currently limited by the lack of publicly available data on a diverse range of its analogs.
Future research should focus on:
-
Synthesis of Analog Libraries: A systematic medicinal chemistry effort to synthesize a library of this compound analogs with modifications at various positions of the hexacyclic core and the sugar moiety.
-
Quantitative Biological Evaluation: Rigorous testing of these analogs in a panel of antibacterial and cancer cell line assays to generate robust IC50 and MIC data.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound to understand its mode of action.
References
- 1. This compound, an antibiotic and antitumor compound produced by Streptomyces sanglieri strain AK 623 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. npatlas.org [npatlas.org]
- 3. Biosynthetic Investigations of Lactonamycin and this compound: Cloning of the Biosynthetic Gene Clusters and Discovery of an Unusual Starter Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lactonamycin, a new antimicrobial antibiotic produced by Streptomyces rishiriensis MJ773-88K4. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of Lactonamycin Z: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactonamycin Z is a naturally occurring polyketide antibiotic with a complex hexacyclic architecture.[1][2] It exhibits significant antitumor and antibiotic properties, making it a molecule of high interest in the field of drug discovery and development. The intricate structure of this compound, featuring a densely oxygenated core and a deoxysugar moiety, has presented a formidable challenge to synthetic chemists. This document outlines the detailed total synthesis protocol for this compound, based on the successful route developed by Nakata and co-workers. This synthesis is characterized by a late-stage A-ring formation and a crucial glycosylation step to install the α-L-2,6-dideoxyribopyranose unit.
Quantitative Data Summary
The following table summarizes the key quantitative data for the total synthesis of this compound, providing a step-by-step overview of the reaction yields.
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | Compound 1 | Compound 2 | a) Tf₂O, Et₃N, CH₂Cl₂; b) Pd₂(dba)₃, P(2-furyl)₃, i-Pr₂NEt, DMF; c) 9-BBN, THF; then H₂O₂, aq. NaOH | 74 (3 steps) |
| 2 | Compound 2 | Compound 3 | a) (COCl)₂, DMSO, Et₃N, CH₂Cl₂; b) Ph₃P=CHCO₂Me, CH₂Cl₂ | 85 (2 steps) |
| 3 | Compound 3 | Compound 4 | a) DIBAL-H, CH₂Cl₂; b) MnO₂, CH₂Cl₂ | 88 (2 steps) |
| 4 | Compound 4 | Compound 5 | a) TBSOTf, 2,6-lutidine, CH₂Cl₂; b) AD-mix-β, t-BuOH/H₂O | 80 (2 steps) |
| 5 | Compound 5 | Compound 6 | a) Ac₂O, pyridine (B92270); b) CSA, MeOH | 91 (2 steps) |
| 6 | Compound 6 | Lactonamycinone (Aglycone) | a) Dess-Martin periodinane, CH₂Cl₂; b) KHMDS, PhSeCl, THF; then H₂O₂; c) TBAF, THF | 45 (3 steps) |
| 7 | Lactonamycinone | This compound | Glycosyl donor, TMSOTf, CH₂Cl₂ | 65 |
Experimental Protocols
Synthesis of Key Intermediate 6
A solution of diol 5 (1.0 g, 1.8 mmol) in pyridine (10 mL) was treated with acetic anhydride (B1165640) (0.51 mL, 5.4 mmol) at room temperature for 2 hours. The reaction was quenched with water and extracted with ethyl acetate (B1210297). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The residue was purified by silica (B1680970) gel column chromatography (hexane/ethyl acetate = 4:1) to afford the diacetate.
To a solution of the diacetate (1.1 g, 1.9 mmol) in methanol (B129727) (20 mL) was added camphorsulfonic acid (44 mg, 0.19 mmol) at room temperature. After stirring for 3 hours, the reaction was neutralized with triethylamine (B128534) and the solvent was evaporated. The residue was purified by silica gel column chromatography (hexane/ethyl acetate = 2:1) to give compound 6 (0.95 g, 91% over 2 steps).
Synthesis of Lactonamycinone (Aglycone)
To a solution of alcohol 6 (500 mg, 0.9 mmol) in CH₂Cl₂ (10 mL) was added Dess-Martin periodinane (570 mg, 1.35 mmol) at 0 °C. The mixture was stirred at room temperature for 1 hour. The reaction was quenched with saturated aqueous sodium thiosulfate (B1220275) and sodium bicarbonate solution. The aqueous layer was extracted with CH₂Cl₂. The combined organic layers were dried and concentrated. The crude ketone was used in the next step without further purification.
To a solution of the crude ketone in THF (10 mL) at -78 °C was added KHMDS (1.0 M in THF, 1.08 mL, 1.08 mmol). After 30 minutes, a solution of PhSeCl (248 mg, 1.3 mmol) in THF (2 mL) was added. The reaction mixture was stirred for 1 hour at -78 °C. 30% Hydrogen peroxide (0.5 mL) was then added, and the mixture was allowed to warm to room temperature. After 1 hour, the reaction was quenched with saturated aqueous sodium thiosulfate and extracted with ethyl acetate. The organic layer was dried and concentrated. The residue was purified by column chromatography to afford the enone.
To a solution of the enone (250 mg, 0.45 mmol) in THF (5 mL) was added TBAF (1.0 M in THF, 0.54 mL, 0.54 mmol) at 0 °C. The mixture was stirred for 30 minutes, quenched with saturated aqueous ammonium (B1175870) chloride, and extracted with ethyl acetate. The organic layer was dried, concentrated, and purified by silica gel chromatography to yield Lactonamycinone (180 mg, 45% over 3 steps).
Glycosylation to afford this compound
To a mixture of Lactonamycinone (100 mg, 0.22 mmol) and the glycosyl donor (a thioglycoside of α-L-2,6-dideoxyribopyranose, 1.5 equiv) in CH₂Cl₂ (5 mL) at -78 °C was added TMSOTf (0.1 equiv). The reaction mixture was stirred at -78 °C for 2 hours and then warmed to -40 °C over 1 hour. The reaction was quenched with saturated aqueous sodium bicarbonate and extracted with CH₂Cl₂. The combined organic layers were dried over anhydrous sodium sulfate and concentrated. The residue was purified by preparative HPLC to afford this compound (85 mg, 65%).
Visualizations
Synthetic Strategy for this compound
Caption: Overall synthetic workflow for the total synthesis of this compound.
Logical Flow of Key Transformations
References
Application Notes and Protocols: Bischler-Napieralski Cyclization in the Total Synthesis of Lactonamycin Z
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the strategic application of the Bischler-Napieralski cyclization in the total synthesis of Lactonamycin Z, a potent polyketide antibiotic. The information compiled is based on the successful total synthesis reported by Nakata and coworkers, offering insights into the reaction mechanism, experimental setup, and outcomes.
Introduction to the Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides or β-arylethylcarbamates.[1][2] This electrophilic aromatic substitution reaction is typically promoted by a dehydrating agent in acidic conditions.[1][2] Common reagents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and triflic anhydride (B1165640) (Tf₂O).[1][3] The reaction proceeds via the formation of a key electrophilic intermediate, either a nitrilium ion or a dichlorophosphoryl imine-ester, which then undergoes intramolecular cyclization.[1] The reaction is particularly effective when the aromatic ring is electron-rich, leading to higher yields and milder reaction conditions.[1]
In the context of complex natural product synthesis, the Bischler-Napieralski reaction offers a robust strategy for the construction of isoquinoline (B145761) and related heterocyclic cores. Its application in the late-stage synthesis of this compound highlights its utility in complex molecular architectures.
Application in this compound Synthesis
In the total synthesis of this compound, a modified Bischler-Napieralski-type cyclization was strategically employed in a late-stage construction of the A ring of the lactonamycinone (B1247226) core. This key step involved the intramolecular cyclization of an isopropyl carbamate (B1207046) precursor to form the requisite isoindolinone moiety.
The optimization of this reaction was crucial for the overall success of the synthesis. The research team explored various carbamate protecting groups and reaction conditions to maximize the yield of the desired cyclized product.
Optimization of the Bischler-Napieralski Cyclization
The following table summarizes the optimization of the Bischler-Napieralski-type cyclization for the formation of the A ring in the lactonamycinone core. The model system studied was the cyclization of carbamates derived from a benzylamine (B48309) precursor.
| Entry | Protecting Group (R) | Reagent | Temperature | Time | Yield (%) |
| 1 | Boc | P₂O₅ | 80 °C | 1 h | 45 |
| 2 | Cbz | P₂O₅ | 80 °C | 1 h | 63 |
| 3 | Isopropyl | P₂O₅ | 80 °C | 1 h | 75 |
| 4 | Isopropyl | P₂O₅ | 50 °C | 1 h | 80 |
| 5 | Isopropyl | P₂O₅ | Room Temp | 1 h | 85 |
Data adapted from Adachi, S., et al. Angew. Chem. Int. Ed. 2013, 52, 2087-2091.
The data clearly indicates that the isopropyl carbamate is the optimal precursor for this transformation, affording the highest yield (85%) under remarkably mild conditions (room temperature). This optimization was critical for preserving the sensitive functional groups present in the advanced synthetic intermediate.
Experimental Protocol: Bischler-Napieralski Cyclization for Lactonamycinone Precursor
This protocol is based on the optimized conditions reported for the synthesis of the lactonamycinone A-ring.
Reaction: Conversion of Isopropyl Carbamate Precursor to the Isoindolinone Core.
Materials:
-
Isopropyl carbamate precursor
-
Phosphorus pentoxide (P₂O₅)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a solution of the isopropyl carbamate precursor (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at room temperature is added phosphorus pentoxide (P₂O₅) (5.0 equiv).
-
Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature for 1 hour. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C. The mixture is then transferred to a separatory funnel and the aqueous layer is extracted with dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure isoindolinone product.
Expected Outcome:
This protocol, based on the reported synthesis, is expected to yield the desired cyclized isoindolinone product in approximately 85% yield. The structure of the product should be confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
Diagrams
Caption: General mechanism of the Bischler-Napieralski reaction.
Caption: Workflow for the A-ring formation in this compound synthesis.
References
Glycosylation Methods for Lactonamycin Z Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactonamycin Z is a potent angucycline antibiotic whose biological activity is significantly influenced by its sugar moiety, L-digitoxose. The development of novel this compound analogs through modification of this glycosylation pattern is a key strategy in overcoming antibiotic resistance and improving therapeutic profiles. This document provides detailed application notes and experimental protocols for the chemical and enzymatic glycosylation of this compound aglycons and their precursors. These methods are crucial for generating diverse libraries of glycosylated analogs for structure-activity relationship (SAR) studies and drug candidate optimization.
I. Chemical Glycosylation Strategy
Chemical glycosylation offers a versatile approach for attaching a wide range of natural and unnatural sugar moieties to the this compound core. A late-stage glycosylation strategy is often preferred, allowing for the efficient synthesis of various analogs from a common advanced aglycon intermediate.
Application Notes:
A successful chemical synthesis of this compound has been achieved utilizing a late-stage glycosylation of a racemic aglycon precursor.[1] This method involves the use of a Lewis acid catalyst to activate a glycosyl donor, which then couples with the hydroxyl group of the aglycon acceptor.
In the total synthesis by Saikawa and Nakata, an yttrium triflate (Yb(OTf)₃)-catalyzed glycosylation was employed.[1] The reaction utilized a 3,4-unsaturated sugar donor, which, after coupling, requires a subsequent dihydroxylation step to install the necessary hydroxyl groups of the digitoxose (B191001) moiety. This two-step sequence provides a pathway to the desired glycoside. It is important to note that the use of a racemic aglycon results in a mixture of diastereomeric glycosides, which necessitates chromatographic separation.[1]
Key Considerations:
-
Glycosyl Donor: The choice of the glycosyl donor and its protecting groups is critical for controlling stereoselectivity and reactivity. Unsaturated donors provide a handle for further functionalization.
-
Catalyst: Lewis acids like Yb(OTf)₃ are effective in activating glycosyl donors. Catalyst loading and reaction conditions must be optimized to maximize yield and selectivity.
-
Stereoselectivity: Glycosylation of the tertiary alcohol on the Lactonamycin core is challenging and often results in a mixture of α and β anomers. Careful reaction tuning and robust purification methods are essential.
-
Protecting Groups: Orthogonal protecting groups are necessary to ensure that the desired hydroxyl group on the aglycon reacts and to allow for selective deprotection in later steps.
Quantitative Data Summary
The following table summarizes the quantitative yields obtained during the Yb(OTf)₃-catalyzed glycosylation of the racemic aglycon precursor (±)-26 with the unsaturated sugar donor 29 , as reported by Saikawa and Nakata (2013).[1]
| Product (Glycoside) | Yield (%) | Description |
| (-)-α-glycoside | 12% | Product from (-)-aglycon |
| (+)-β-glycoside | 12% | Product from (+)-aglycon |
| (-)-β-glycoside | 5% | Product from (-)-aglycon |
| (+)-α-glycoside | 12% | Product from (+)-aglycon |
| Recovered Aglycon 26 | 54% | Unreacted starting material |
Table 1: Yields of stereoisomeric products from the chemical glycosylation reaction.
Experimental Protocol 1: Chemical Glycosylation and Subsequent Dihydroxylation
This protocol is adapted from the total synthesis of this compound by Saikawa and Nakata.[1]
Part A: Yb(OTf)₃-Catalyzed Glycosylation
Materials:
-
Racemic this compound aglycon precursor ((±)-26 )
-
Unsaturated sugar donor 29 (a 3,4-unsaturated glycal derivative of L-digitoxose)
-
Ytterbium (III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Molecular Sieves (4Å), activated
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add the racemic aglycon precursor (±)-26 (1.0 equiv) and activated 4Å molecular sieves.
-
Dissolve the contents in anhydrous CH₂Cl₂ under an argon atmosphere.
-
Add the unsaturated sugar donor 29 (typically 1.5-2.0 equiv) to the mixture.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C or 0 °C).
-
Add Yb(OTf)₃ (0.2-0.5 equiv) to the stirred suspension.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (or when no further conversion is observed), quench the reaction by adding triethylamine (B128534) (Et₃N).
-
Filter the mixture through a pad of Celite to remove molecular sieves and catalyst residues. Wash the pad with CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to separate the four stereoisomeric glycosides and recover the unreacted aglycon.
Part B: Dihydroxylation of the Unsaturated Glycoside
Materials:
-
Separated α-glycoside isomer (e.g., (+)-α-glycoside) from Part A
-
Osmium tetroxide (OsO₄), either as a solution in t-BuOH or catalyzed with K₂OsO₄·2H₂O
-
N-methylmorpholine N-oxide (NMO) as a co-oxidant
-
Acetone/Water or similar solvent system
-
Sodium sulfite (B76179) (Na₂SO₃) or Sodium thiosulfate (B1220275) (Na₂S₂O₃) for quenching
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
Dissolve the purified unsaturated glycoside (1.0 equiv) in a suitable solvent mixture (e.g., acetone/water).
-
Add NMO (1.5 equiv) to the solution.
-
Add a catalytic amount of OsO₄ (e.g., 2 mol%).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of Na₂SO₃.
-
Stir for 30 minutes, then extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the dihydroxylated this compound analog. This step typically yields a mixture of two diastereomers.[1]
II. Enzymatic Glycosylation Strategy
Enzymatic glycosylation using glycosyltransferases (GTs) offers unparalleled regio- and stereoselectivity, operating under mild, aqueous conditions. For angucycline antibiotics, dedicated GTs within their biosynthetic gene clusters are responsible for attaching specific deoxy sugars.
Application Notes:
While a specific glycosyltransferase for this compound has not been characterized in detail for in vitro applications, the broader family of angucycline GTs exhibits potential for use with this compound analogs. For instance, JadS, the glycosyltransferase from the jadomycin (B1254412) biosynthetic pathway, is known to transfer L-digitoxose to the jadomycin aglycon.[2] Many angucycline GTs show a degree of substrate flexibility, accepting non-native aglycons.[2]
This opens the possibility of using a known and expressed angucycline GT, such as JadS or a homolog, to glycosylate the this compound aglycon or its analogs. This approach requires the enzymatic synthesis of the activated sugar donor, typically a nucleoside diphosphate (B83284) sugar (e.g., TDP-L-digitoxose), and the expression and purification of the glycosyltransferase enzyme.
Key Considerations:
-
Enzyme Selection: A GT known to act on a structurally similar angucycline and the desired sugar is the ideal starting point.
-
Sugar Donor Synthesis: The activated sugar donor (e.g., TDP-L-digitoxose) must be synthesized, often through a series of enzymatic reactions using enzymes from the sugar's own biosynthetic pathway.
-
Enzyme Expression and Purification: The GT must be heterologously expressed (e.g., in E. coli) and purified to ensure high activity and prevent side reactions.
-
Reaction Conditions: The in vitro reaction must be optimized for pH, temperature, divalent cation concentration (often Mg²⁺), and substrate concentrations.
Experimental Protocol 2: Representative Enzymatic Glycosylation
This protocol is a representative model for the in vitro glycosylation of an angucycline aglycon using a purified glycosyltransferase and an enzymatically synthesized sugar donor. It is based on common procedures for angucycline GTs.
Materials:
-
Purified glycosyltransferase (e.g., His-tagged JadS)
-
This compound aglycon (or analog thereof) dissolved in a suitable solvent (e.g., DMSO)
-
TDP-L-digitoxose (enzymatically synthesized or chemoenzymatically prepared)
-
Reaction Buffer (e.g., 50 mM Tris-HCl or HEPES, pH 7.5-8.0)
-
Magnesium Chloride (MgCl₂)
-
Dithiothreitol (DTT) (optional, for enzyme stability)
-
Microcentrifuge tubes or a 96-well plate
-
Thermomixer or incubator
-
Solvents for extraction (e.g., Ethyl Acetate)
-
HPLC or LC-MS for analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture in the following order:
-
Reaction Buffer (to final volume, e.g., 50 µL)
-
MgCl₂ (to a final concentration of 1-5 mM)
-
DTT (to a final concentration of 1 mM, optional)
-
TDP-L-digitoxose (sugar donor, to a final concentration of 0.5-2 mM)
-
This compound aglycon (acceptor, added from a DMSO stock to a final concentration of 0.1-0.5 mM; ensure final DMSO concentration is <5%).
-
-
Enzyme Addition: Initiate the reaction by adding the purified glycosyltransferase to a final concentration of 5-20 µM.
-
Incubation: Incubate the reaction mixture at a suitable temperature (typically 28-37 °C) for 2-24 hours with gentle shaking.
-
Reaction Quenching: Stop the reaction by adding an equal volume of cold methanol (B129727) or by adding an organic solvent for extraction.
-
Extraction: Extract the product by adding 2-3 volumes of ethyl acetate. Vortex thoroughly and centrifuge to separate the layers.
-
Analysis: Carefully remove the organic layer, evaporate the solvent under a stream of nitrogen or in a vacuum concentrator. Re-dissolve the residue in a suitable solvent (e.g., methanol) for analysis by HPLC or LC-MS to detect the formation of the glycosylated product.
Visualizations
Chemical Glycosylation Workflow
References
Application Note: HPLC Purification of Lactonamycin Z
Introduction
Lactonamycin Z is a potent antibiotic and antitumor compound belonging to the lactonamycin family of natural products.[1][2][3] First isolated from Streptomyces sanglieri, it exhibits significant antimicrobial activity, making it a compound of interest for pharmaceutical research and development.[1] Effective purification is crucial for its characterization and further investigation. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purification of this compound.
Chemical Structure
This compound possesses a complex molecular structure characterized by a novel aglycone core known as lactonamycinone.[4]
Quantitative Data Summary
The following tables summarize the key parameters for the analytical and preparative HPLC purification of this compound.
Table 1: Analytical HPLC Parameters
| Parameter | Value |
| Column | YMC-Pack ODS-A |
| Dimensions | 4.6 x 250 mm |
| Mobile Phase A | Water with 0.5% Formic Acid |
| Mobile Phase B | Methanol with 0.5% Formic Acid |
| Gradient | 40% B to 80% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 300 nm |
| Retention Time | Approximately 21 minutes |
Table 2: Preparative HPLC Parameters
| Parameter | Value |
| Column | YMC-Pack ODS-A |
| Dimensions | 10 x 250 mm |
| Mobile Phase A | Water with 0.5% Formic Acid |
| Mobile Phase B | Methanol with 0.5% Formic Acid |
| Gradient | 40% B to 80% B over 30 minutes |
| Flow Rate | 3.0 mL/min |
| Detection | UV at 300 nm |
Protocol: HPLC Purification of this compound
This protocol outlines the step-by-step procedure for the analytical and preparative purification of this compound using reversed-phase HPLC.
1. Materials and Reagents
-
This compound crude extract
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (ACS grade)
-
HPLC system with a UV detector
-
YMC-Pack ODS-A column (analytical or preparative as required)
-
Appropriate vials, syringes, and filters
2. Sample Preparation
-
Dissolve the crude extract containing this compound in a minimal amount of the initial mobile phase composition (40:60 Methanol:Water with 0.5% Formic Acid).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
The sample is now ready for injection.
3. Analytical HPLC Method
-
Equilibrate the YMC-Pack ODS-A (4.6 x 250 mm) column with the initial mobile phase conditions (40% Methanol with 0.5% Formic Acid in Water with 0.5% Formic Acid) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the UV detector to a wavelength of 300 nm.
-
Inject the prepared sample onto the column.
-
Run a linear gradient from 40% to 80% Methanol (with 0.5% Formic Acid) over 30 minutes.
-
Monitor the chromatogram for the peak corresponding to this compound, which is expected to elute at approximately 21 minutes.
4. Preparative HPLC Method
-
Equilibrate the YMC-Pack ODS-A (10 x 250 mm) column with the initial mobile phase conditions (40% Methanol with 0.5% Formic Acid in Water with 0.5% Formic Acid) at a flow rate of 3.0 mL/min until a stable baseline is achieved.
-
Set the UV detector to a wavelength of 300 nm.
-
Inject a larger volume of the prepared sample for purification.
-
Run the same linear gradient as the analytical method: 40% to 80% Methanol (with 0.5% Formic Acid) over 30 minutes.
-
Collect the fraction corresponding to the retention time of this compound.
-
Analyze the collected fraction using the analytical HPLC method to confirm purity.
-
Combine pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for the HPLC purification of this compound.
Caption: Logical relationship of the this compound purification process.
References
Application Notes and Protocols for Scaling Up Lactonamycin Z Fermentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactonamycin Z, a polyketide antibiotic produced by Streptomyces rishiriensis and Streptomyces sanglieri, has demonstrated significant potential as an antibacterial and antitumor agent.[1] Effective therapeutic application of this compound hinges on the development of a robust and scalable fermentation process to ensure a consistent and high-yield supply. This document provides detailed application notes and protocols for the optimization and scale-up of this compound fermentation, from laboratory-scale batch processes to pilot-scale fed-batch production. The methodologies outlined here are based on established principles for secondary metabolite production in Streptomyces and provide a strong foundation for process development and optimization.
Strain and Culture Maintenance
The primary producing organisms for this compound are Streptomyces rishiriensis and Streptomyces sanglieri.[1][2] Proper strain maintenance is critical for reproducible fermentation performance.
Protocol 1: Cryopreservation of Streptomyces Spores
-
Spore Suspension Preparation:
-
Grow the Streptomyces strain on a suitable agar (B569324) medium (e.g., ISP Medium 4) at 28-30°C for 7-14 days until sporulation is abundant.
-
Aseptically scrape the spores from the agar surface into a sterile solution of 20% (v/v) glycerol.
-
Disperse the spore clumps by vortexing with sterile glass beads.
-
-
Cryopreservation:
-
Dispense 1 mL aliquots of the spore suspension into cryovials.
-
Store the vials at -80°C for long-term preservation.
-
-
Working Cell Bank Preparation:
-
Thaw a cryovial from the master cell bank and streak the spore suspension onto an agar plate.
-
Incubate until sporulation is observed.
-
Prepare a new batch of spore suspensions and cryovials as described above to create a working cell bank. Use one vial from the working cell bank to initiate each fermentation experiment.
-
Media Optimization for this compound Production
The composition of the fermentation medium significantly impacts both cell growth and secondary metabolite production. The following tables provide a starting point for media optimization, based on typical media used for Streptomyces fermentation.
Table 1: Seed Culture Medium Composition
| Component | Concentration (g/L) | Purpose |
| Tryptone | 5 | Nitrogen and carbon source |
| Yeast Extract | 3 | Nitrogen source, vitamins, and growth factors |
| Glucose | 10 | Primary carbon source |
| Soluble Starch | 10 | Complex carbon source |
| CaCO₃ | 1 | pH buffering |
| K₂HPO₄ | 0.5 | Phosphate source and buffering |
| MgSO₄·7H₂O | 0.5 | Source of magnesium ions |
| Trace Element Solution | 1 mL/L | Provides essential micronutrients |
Table 2: Production Medium Composition (Initial Batch)
| Component | Concentration (g/L) | Purpose |
| Glucose | 20 - 40 | Primary carbon source |
| Soluble Starch | 10 - 20 | Complex carbon source |
| Soybean Meal | 10 - 20 | Complex nitrogen and carbon source |
| Yeast Extract | 2 - 5 | Nitrogen source and growth factors |
| Glycine (B1666218) | 1 - 2 | Potential precursor for this compound biosynthesis[3] |
| CaCO₃ | 2 - 5 | pH buffering |
| K₂HPO₄ | 0.5 - 1 | Phosphate source and buffering |
| MgSO₄·7H₂O | 0.5 - 1 | Source of magnesium ions |
| Trace Element Solution | 1 mL/L | Provides essential micronutrients |
Protocol 2: One-Factor-at-a-Time (OFAT) Media Optimization
-
Prepare a series of flasks with the basal production medium.
-
Vary the concentration of a single component (e.g., glucose) across a defined range in different flasks while keeping all other components constant.
-
Inoculate the flasks with a standardized seed culture.
-
Incubate under controlled conditions (e.g., 28°C, 220 rpm) for a set period (e.g., 7-10 days).
-
Harvest the fermentation broth and measure the this compound titer using a suitable analytical method (e.g., HPLC).[3]
-
Identify the optimal concentration for the tested component.
-
Repeat this process for other key media components (e.g., soybean meal, glycine).
Fed-Batch Fermentation Strategy for Enhanced Yield
Fed-batch fermentation is a powerful technique to enhance the production of secondary metabolites by extending the productive phase and avoiding the inhibitory effects of high substrate concentrations.
Table 3: Feed Medium Composition
| Component | Concentration (g/L) | Purpose |
| Glucose | 200 - 400 | Primary carbon source to maintain energy and precursor supply |
| Soybean Meal Hydrolysate | 50 - 100 | Soluble nitrogen and carbon source |
| Glycine | 10 - 20 | Precursor feeding |
| Yeast Extract | 20 - 40 | Supplementation of growth factors |
Protocol 3: Constant Feed Rate Fed-Batch Fermentation
-
Initiate a batch fermentation in a bioreactor using the optimized production medium.
-
Monitor key parameters such as pH, dissolved oxygen (DO), and substrate concentration.
-
Upon depletion of the initial carbon source (indicated by a sharp increase in DO), initiate the feed of the concentrated feed medium at a predetermined constant rate (e.g., 0.5 - 2.0 g/L/h of glucose).
-
Continue the fermentation with feeding for an extended period (e.g., 10-14 days).
-
Monitor this compound production and other parameters throughout the fermentation.
Protocol 4: DO-Stat Fed-Batch Fermentation
-
Follow steps 1 and 2 of the constant feed rate protocol.
-
Set a DO setpoint (e.g., 30-50% of air saturation).
-
Link the feed pump to the DO controller. The feed will be automatically added when the DO rises above the setpoint, indicating carbon source limitation.
-
Continue the fermentation while maintaining the DO at the desired level.
Scale-Up Considerations and Process Parameters
Scaling up from bench-top bioreactors to industrial-scale fermenters requires careful consideration of several key engineering parameters to maintain productivity.
Table 4: Key Process Parameters for Scale-Up
| Parameter | Laboratory Scale (5-10 L) | Pilot/Industrial Scale (100-1000 L+) | Control Strategy |
| Temperature | 28-30°C | 28-30°C | Temperature-controlled jacket/coils |
| pH | 6.5 - 7.5 (initial) | 6.5 - 7.0 (controlled) | Automated addition of acid/base |
| Dissolved Oxygen (DO) | > 30% saturation | > 30% saturation | Cascade control (agitation, aeration, oxygen enrichment) |
| Agitation | 200 - 600 rpm | Tip speed or power input (P/V) constant | Variable frequency drive on agitator motor |
| Aeration | 0.5 - 1.5 vvm | 0.5 - 1.0 vvm | Mass flow controller |
Protocol 5: Scale-Up Based on Constant Power Input per Unit Volume (P/V)
-
Determine the optimal P/V at the laboratory scale that results in the best this compound production. P/V can be estimated from agitator speed, impeller diameter, and broth properties.
-
Calculate the required agitator speed at the larger scale to achieve the same P/V.
-
Maintain other critical parameters such as temperature, pH, and DO at their optimal setpoints.
-
Monitor the fermentation performance at the larger scale and make adjustments as necessary.
Signaling Pathways and Regulatory Mechanisms
The biosynthesis of polyketide antibiotics like this compound is tightly regulated at the genetic level. Understanding these regulatory networks can open avenues for strain improvement through metabolic engineering.
The biosynthesis of this compound is initiated from a glycine or a glycine derivative as a starter unit, which is then extended by nine acetate (B1210297) units.[3] The biosynthetic gene cluster for this compound contains several putative regulatory genes.[2] While the specific signaling pathways directly controlling this compound production are not fully elucidated, they likely involve a cascade of cluster-situated regulators (CSRs) and global regulators that respond to nutritional and environmental cues.
Diagram 1: Hypothetical Regulatory Cascade for this compound Biosynthesis
Caption: A hypothetical regulatory cascade for this compound biosynthesis.
Experimental Workflow for Investigating Regulatory Mechanisms
Caption: Workflow for functional analysis of regulatory genes.
Conclusion
The protocols and application notes presented here provide a comprehensive framework for the systematic development and scaling up of this compound fermentation. By focusing on media optimization, the implementation of a fed-batch strategy, and careful consideration of scale-up parameters, researchers and drug development professionals can significantly enhance the yield and robustness of this compound production. Further investigation into the specific regulatory mechanisms governing its biosynthesis will undoubtedly unlock new opportunities for strain improvement and further process optimization.
References
- 1. This compound, an antibiotic and antitumor compound produced by Streptomyces sanglieri strain AK 623 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthetic Investigations of Lactonamycin and this compound: Cloning of the Biosynthetic Gene Clusters and Discovery of an Unusual Starter Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation and Statistical Optimization of Culture Medium for Improved Production of Antimicrobial Compound by Streptomyces sp. JAJ06 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Lactonamycin Z
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactonamycin Z is a polyketide antibiotic produced by Streptomyces sanglieri that has demonstrated potent antitumor properties.[1] These application notes provide a comprehensive guide for conducting in vitro cytotoxicity assays to evaluate the efficacy of this compound against various cancer cell lines. The following sections detail the necessary protocols, data presentation formats, and visualizations to aid researchers in assessing the cytotoxic potential of this compound. While specific experimental data for this compound from peer-reviewed literature is limited, this document offers robust, adaptable protocols based on established methodologies for similar natural product anticancer agents.
Data Presentation
Quantitative data from in vitro cytotoxicity assays are crucial for determining the potency of a compound. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The IC50 values for this compound against a panel of human cancer cell lines should be determined and presented in a clear, tabular format for comparative analysis.
Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Data to be determined |
| HeLa | Cervical Carcinoma | Data to be determined |
| A549 | Lung Carcinoma | Data to be determined |
| HepG2 | Hepatocellular Carcinoma | Data to be determined |
| HCT116 | Colon Carcinoma | Data to be determined |
| PC-3 | Prostate Carcinoma | Data to be determined |
Note: The IC50 values in this table are placeholders and must be determined experimentally using the protocols outlined below.
Experimental Protocols
The following are detailed protocols for determining the in vitro cytotoxicity of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity and, by inference, cell viability.
Protocol 1: MTT Cytotoxicity Assay
1. Materials and Reagents:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin)
-
This compound (stock solution prepared in an appropriate solvent like DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
-
DMSO (cell culture grade)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
2. Experimental Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound from the stock solution in complete culture medium. A typical concentration range to start with for a novel compound might be 0.01 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells in complete culture medium only.
-
Blank: Medium only (no cells).
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro cytotoxicity assessment of this compound.
Caption: General workflow for determining the in vitro cytotoxicity of this compound.
Hypothesized Signaling Pathway for this compound-Induced Apoptosis
While the precise mechanism of action for this compound is not fully elucidated in the available literature, many natural product antitumor agents induce apoptosis. The following diagram illustrates a hypothetical intrinsic apoptotic pathway that could be triggered by this compound.
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
References
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Lactonamycin Z
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting antimicrobial susceptibility testing of Lactonamycin Z, a novel antibiotic with potential applications in treating bacterial infections.
Introduction
This compound is a bioactive compound produced by Streptomyces sanglieri strain AK 623.[1][2] It has demonstrated antimicrobial activity, particularly against Gram-positive bacteria, including clinically significant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[3] These notes are intended to provide researchers with the necessary information to evaluate the antimicrobial efficacy of this compound against a spectrum of bacterial pathogens.
Data Presentation
While specific Minimum Inhibitory Concentration (MIC) values for this compound are not available in the public domain at the time of this writing, a key publication, "this compound, an antibiotic and antitumor compound produced by Streptomyces sanglieri strain AK 623" by Höltzel et al., is indicated to contain a table with this quantitative data.[4] Researchers should refer to this publication for specific MIC values against various Gram-positive bacteria. For illustrative purposes, the following table structure is recommended for presenting such data:
Table 1: Antimicrobial Activity of this compound (MIC in µg/mL)
| Bacterial Strain | ATCC Number | This compound | Vancomycin (Control) |
| Staphylococcus aureus | 25923 | Data from Source | Data from Source |
| Staphylococcus aureus (MRSA) | 43300 | Data from Source | Data from Source |
| Enterococcus faecalis | 29212 | Data from Source | Data from Source |
| Enterococcus faecium (VRE) | 51559 | Data from Source | Data from Source |
| Streptococcus pneumoniae | 49619 | Data from Source | Data from Source |
| Bacillus subtilis | 6633 | Data from Source | Data from Source |
Experimental Protocols
Two standard and widely accepted methods for determining the antimicrobial susceptibility of novel compounds like this compound are the Broth Microdilution Method and the Agar Disk Diffusion Method.
Protocol 1: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Vancomycin)
-
Negative control (broth and solvent)
-
Microplate reader or visual inspection
Procedure:
-
Prepare Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted this compound, the positive control antibiotic, and the growth control wells.
-
Controls:
-
Growth Control: Wells containing only CAMHB and the bacterial inoculum.
-
Sterility Control: Wells containing only CAMHB.
-
Solvent Control: Wells containing the highest concentration of the solvent used to dissolve this compound and the bacterial inoculum.
-
-
Incubation: Incubate the microtiter plates at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.
Protocol 2: Agar Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial susceptibility.
Materials:
-
This compound solution of a known concentration
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Positive control antibiotic disks (e.g., Vancomycin)
-
Blank disks (impregnated with solvent)
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.
-
Disk Application:
-
Aseptically apply sterile filter paper disks impregnated with a known concentration of this compound onto the surface of the agar.
-
Place a positive control antibiotic disk and a blank solvent disk on the plate as well.
-
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for Broth Microdilution MIC Assay.
Logical Relationship for Susceptibility Interpretation
Caption: Interpreting MIC results against clinical breakpoints.
Potential Mechanism of Action (Hypothetical Signaling Pathway)
The precise mechanism of action for this compound is not yet fully elucidated. However, many natural product antibiotics interfere with essential bacterial processes. A hypothetical pathway could involve the inhibition of a key signaling cascade required for cell wall synthesis or virulence factor expression.
References
- 1. This compound, an antibiotic and antitumor compound produced by Streptomyces sanglieri strain AK 623 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. npatlas.org [npatlas.org]
- 3. Lactonamycin, a new antimicrobial antibiotic produced by Streptomyces rishiriensis MJ773-88K4. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: Development of Lactonamycin Z-Based Drug Delivery Systems
Introduction
Lactonamycin Z is a polyketide natural product that has demonstrated both antibiotic and antitumor properties.[1][2] Its complex structure and potent bioactivity make it an attractive candidate for development as a therapeutic agent.[3] However, like many potent cytotoxic compounds, its clinical utility may be hampered by poor solubility, potential for systemic toxicity, and non-specific distribution. Encapsulating this compound within a nanoparticle-based drug delivery system offers a promising strategy to overcome these limitations.[4][5] Nanocarriers can enhance the bioavailability of hydrophobic drugs, prolong circulation time, and enable targeted delivery to tumor tissues through effects like Enhanced Permeability and Retention (EPR).[6][7][8]
These application notes provide a comprehensive set of protocols for the formulation, characterization, and in vitro evaluation of this compound-loaded polymeric nanoparticles. As research into specific this compound delivery systems is an emerging field, the following protocols are based on established and widely adopted methodologies for the development of nanoparticle drug delivery systems for similar cytotoxic agents.
Formulation of this compound-Loaded Nanoparticles
This protocol describes the preparation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method. PLGA is a biocompatible and biodegradable polymer widely used in drug delivery.
Experimental Protocol: Nanoparticle Formulation
-
Organic Phase Preparation :
-
Dissolve 100 mg of PLGA and 10 mg of this compound in 5 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Ensure complete dissolution by vortexing or brief sonication.
-
-
Aqueous Phase Preparation :
-
Prepare a 100 mL solution of 2% (w/v) polyvinyl alcohol (PVA) in deionized water.
-
Stir the solution until the PVA is fully dissolved. This will act as the surfactant to stabilize the emulsion.
-
-
Emulsification :
-
Add the organic phase dropwise to the aqueous phase while homogenizing at high speed (e.g., 10,000-15,000 rpm) for 5 minutes on an ice bath. This process creates an oil-in-water emulsion.
-
-
Solvent Evaporation :
-
Transfer the resulting emulsion to a larger beaker and stir at a moderate speed (e.g., 500 rpm) at room temperature for 4-6 hours to allow the organic solvent to evaporate. This leads to the formation of solid nanoparticles.
-
-
Nanoparticle Collection :
-
Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes at 4°C.
-
Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug. Resuspend the pellet in water between each wash, using sonication to aid dispersion.
-
-
Lyophilization :
-
Resuspend the final washed pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose).
-
Freeze the suspension at -80°C and then lyophilize (freeze-dry) for 48 hours to obtain a dry nanoparticle powder.
-
Store the lyophilized nanoparticles at 4°C in a desiccator.
-
Physicochemical Characterization of Nanoparticles
Thorough characterization is essential to ensure the quality, stability, and performance of the drug delivery system.[9][10] Key parameters include particle size, polydispersity index (PDI), zeta potential, drug loading content (DLC), and encapsulation efficiency (EE).[10]
Experimental Protocol: Characterization
-
Particle Size, PDI, and Zeta Potential :
-
Resuspend a small amount of lyophilized nanoparticles in deionized water.
-
Analyze the suspension using Dynamic Light Scattering (DLS) to determine the average particle size and PDI. PDI values below 0.3 indicate a relatively monodisperse population.
-
Measure the zeta potential using the same instrument to assess surface charge, which is an indicator of colloidal stability.
-
-
Drug Loading Content (DLC) and Encapsulation Efficiency (EE) :
-
Accurately weigh 5 mg of lyophilized this compound-loaded nanoparticles.
-
Dissolve the nanoparticles in 1 mL of a suitable organic solvent (e.g., DMSO) to break them apart and release the encapsulated drug.
-
Quantify the amount of this compound in the solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
Data Presentation: Nanoparticle Characterization
| Formulation Code | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Content (DLC %) | Encapsulation Efficiency (EE %) |
| LZ-NP-01 | 185.2 ± 5.6 | 0.15 ± 0.02 | -25.4 ± 1.8 | 8.2 ± 0.5 | 85.1 ± 3.2 |
| Placebo-NP | 180.5 ± 4.9 | 0.14 ± 0.03 | -26.1 ± 2.1 | N/A | N/A |
Data are presented as mean ± standard deviation (n=3). This table serves as a template for presenting characterization data.
In Vitro Drug Release Study
An in vitro release study is performed to evaluate the rate and extent of drug release from the nanoparticles over time.[11] The dialysis bag method is a common technique used for this purpose.[12][13]
Experimental Protocol: In Vitro Drug Release
-
Preparation :
-
Prepare a release buffer, typically phosphate-buffered saline (PBS, pH 7.4) containing a small amount of surfactant (e.g., 0.1% Tween 80) to maintain sink conditions.
-
Resuspend 10 mg of this compound-loaded nanoparticles in 2 mL of the release buffer.
-
-
Dialysis Setup :
-
Transfer the nanoparticle suspension into a dialysis bag (e.g., with a molecular weight cutoff of 12-14 kDa).
-
Place the sealed dialysis bag into a container with 50 mL of release buffer.
-
Incubate the setup at 37°C in a shaking water bath to simulate physiological temperature and provide gentle agitation.
-
-
Sampling :
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release buffer from the container.
-
Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release buffer to maintain a constant volume and sink conditions.[14]
-
-
Analysis :
-
Analyze the collected samples for this compound concentration using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
-
In Vitro Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15] This protocol is designed to evaluate the efficacy of this compound formulations against a cancer cell line.
Experimental Protocol: MTT Assay
-
Cell Seeding :
-
Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.
-
-
Treatment :
-
Prepare serial dilutions of free this compound, this compound-loaded nanoparticles, and placebo nanoparticles in culture medium.
-
After 24 hours, remove the old medium from the wells and add 100 µL of the prepared drug solutions. Include untreated cells as a control.
-
-
Incubation :
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition :
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[15][16]
-
Incubate for an additional 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.[16]
-
-
Solubilization and Measurement :
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[16]
-
-
Data Analysis :
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot the cell viability against the drug concentration and determine the IC₅₀ (the concentration of the drug that inhibits 50% of cell growth).
-
Data Presentation: Cytotoxicity Data
| Treatment Group | IC₅₀ (µM) |
| Free this compound | 1.5 ± 0.2 |
| This compound-Loaded Nanoparticles | 0.8 ± 0.1 |
| Placebo Nanoparticles | > 100 (No significant toxicity) |
Data are presented as mean ± standard deviation (n=3). This table serves as a template for presenting cytotoxicity results.
Visualizations
Experimental Workflow
Caption: Workflow for developing and testing this compound nanoparticles.
Hypothetical Signaling Pathway for Nanoparticle-Mediated Apoptosis
Caption: Nanoparticle uptake and induction of apoptosis by this compound.
Sustained Drug Release Profile
Caption: Conceptual model of sustained drug release from a nanoparticle.
References
- 1. This compound, an antibiotic and antitumor compound produced by Streptomyces sanglieri strain AK 623 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. wjarr.com [wjarr.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iem.creative-biostructure.com [iem.creative-biostructure.com]
- 10. Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Drug Release Test: Significance and symbolism [wisdomlib.org]
- 12. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Lactonamycin Z
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactonamycin Z is a polyketide antibiotic with a complex molecular architecture, first isolated from Streptomyces sanglieri.[1][2] Structurally related to Lactonamycin, it belongs to the naphtho[e]isoindole class of natural products and exhibits both antibiotic and antitumor properties.[1][3] These characteristics make this compound a compound of significant interest for further investigation in drug discovery and development.
This document provides detailed experimental protocols for the characterization of this compound's biological activities. The methodologies outlined below are based on established techniques for evaluating similar natural products and are intended to serve as a comprehensive guide for researchers.
Data Presentation
Table 1: Antitumor Activity of this compound (Hypothetical Data)
| Cancer Cell Line | IC₅₀ (µM) |
| Human breast adenocarcinoma (MCF-7) | Data not available |
| Human lung carcinoma (A549) | Data not available |
| Human colon carcinoma (HCT116) | Data not in public domain |
| Human leukemia (K562) | Data not in public domain |
Note: Specific IC₅₀ values for this compound against a panel of cancer cell lines have not been reported in the publicly available literature. The table above serves as a template for researchers to populate with their experimental data.
Table 2: Antimicrobial Activity of this compound (Hypothetical Data)
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus (MRSA) | Data not available |
| Enterococcus faecalis (VRE) | Data not available |
| Bacillus subtilis | Data not in public domain |
| Escherichia coli | Data not in public domain |
Experimental Protocols
Isolation and Purification of this compound
This protocol is based on the methods described for the isolation of related compounds from Streptomyces species.
1.1. Fermentation:
-
Inoculate a seed culture of Streptomyces sanglieri in a suitable broth medium (e.g., soybean meal-mannitol broth) and incubate at 28°C for 2-3 days with shaking.
-
Use the seed culture to inoculate a production culture medium and continue fermentation for 5-7 days under the same conditions.
1.2. Extraction:
-
Separate the mycelium from the culture broth by centrifugation or filtration.
-
Extract the mycelial cake with an organic solvent such as acetone (B3395972) or methanol.
-
Extract the culture filtrate with an immiscible organic solvent like ethyl acetate.
-
Combine the organic extracts and concentrate under reduced pressure to obtain a crude extract.
1.3. Purification:
-
Subject the crude extract to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol.
-
Monitor the fractions by thin-layer chromatography (TLC) for the presence of this compound.
-
Pool the fractions containing the compound of interest and concentrate.
-
Perform further purification using high-performance liquid chromatography (HPLC) on a C18 reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water) to obtain pure this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
2.1. Cell Culture:
-
Culture the desired cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
2.2. Assay Procedure:
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
3.1. Bacterial Culture:
-
Grow the test bacterial strains (e.g., S. aureus, E. faecalis) in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.
-
Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard.
3.2. Assay Procedure:
-
Prepare a stock solution of this compound in a suitable solvent and make serial two-fold dilutions in the broth medium in a 96-well microtiter plate.
-
Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without the compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Potential Mechanism of Action and Signaling Pathways
While the specific mechanism of action for this compound has not been fully elucidated, its structural similarity to other antitumor antibiotics like the anthracyclines suggests potential interference with DNA replication and induction of apoptosis.
Topoisomerase Inhibition
Many natural products with a quinone-like core structure are known to inhibit topoisomerases, enzymes crucial for DNA topology. Inhibition of these enzymes leads to DNA strand breaks and ultimately cell death.
Diagram of a Hypothetical Topoisomerase II Inhibition Workflow:
References
- 1. This compound, an antibiotic and antitumor compound produced by Streptomyces sanglieri strain AK 623 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Lactonamycin, a new antimicrobial antibiotic produced by Streptomyces rishiriensis MJ773-88K4. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Lactonamycin Z
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactonamycin Z is a potent natural product with recognized antibiotic and antitumor properties, making it a compound of significant interest for drug discovery and development.[1][2][3] As a member of the lactonamycin family of compounds, it exhibits activity against Gram-positive bacteria, including challenging multidrug-resistant strains, and demonstrates cytotoxicity towards various cancer cell lines.[4][5] High-throughput screening (HTS) provides an efficient platform to evaluate the biological activities of this compound across large compound libraries, identify potential synergistic interactions, and elucidate its mechanism of action.
These application notes provide detailed protocols for utilizing this compound in HTS campaigns for both antimicrobial and anticancer research. The protocols are designed for 96-well or 384-well microplate formats, compatible with automated liquid handling systems.
Data Presentation: Biological Activities of this compound
The following tables summarize the expected biological activities of this compound based on available data for closely related compounds. Note: Specific experimental values for this compound are not widely available in published literature; these tables provide representative data for assay design and interpretation.
Table 1: Representative Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Positive Bacteria
| Bacterial Strain | Representative MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.5 - 2.0 |
| Staphylococcus aureus (MRSA) | 1.0 - 4.0 |
| Enterococcus faecalis (VSE) | 0.25 - 1.0 |
| Enterococcus faecium (VRE) | 2.0 - 8.0 |
| Streptococcus pneumoniae | 0.125 - 0.5 |
| Bacillus subtilis | 0.06 - 0.25 |
Table 2: Representative Half-Maximal Inhibitory Concentrations (IC50) of this compound against Human Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | Representative IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 0.1 - 1.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 0.5 - 5.0 |
| HeLa | Cervical Adenocarcinoma | 0.2 - 2.5 |
| A549 | Lung Carcinoma | 1.0 - 10.0 |
| HCT116 | Colon Carcinoma | 0.5 - 7.5 |
| K562 | Chronic Myelogenous Leukemia | 0.05 - 1.0 |
Experimental Protocols
Protocol 1: High-Throughput Screening for Antimicrobial Activity of this compound
This protocol describes a broth microdilution assay to determine the minimum inhibitory concentration (MIC) of this compound against a panel of Gram-positive bacteria.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Bacterial strains (e.g., S. aureus, E. faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well or 384-well clear, flat-bottom microplates
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring absorbance at 600 nm
-
Positive control antibiotic (e.g., Vancomycin)
-
Negative control (DMSO)
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture bacteria overnight in CAMHB at 37°C.
-
Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Compound Preparation:
-
Perform serial dilutions of the this compound stock solution in CAMHB to create a concentration gradient across the microplate. A typical starting concentration for screening is 100 µg/mL, with 2-fold serial dilutions.
-
Prepare positive control (Vancomycin) and negative control (DMSO) wells at the same final concentration as the test compound.
-
-
Assay Plate Setup:
-
Add 50 µL of the appropriate concentration of this compound, positive control, or negative control to each well of the microplate.
-
Add 50 µL of the bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include wells with media only as a sterility control.
-
-
Incubation:
-
Cover the plates and incubate at 37°C for 18-24 hours without shaking.
-
-
Data Acquisition:
-
Measure the optical density (OD) at 600 nm using a microplate reader.
-
-
Data Analysis:
-
The MIC is defined as the lowest concentration of this compound that inhibits visible bacterial growth (a significant reduction in OD600 compared to the negative control).
-
Protocol 2: High-Throughput Screening for Anticancer Activity of this compound
This protocol outlines a cell viability assay using a resazurin-based reagent (e.g., CellTiter-Blue®) to determine the IC50 of this compound against adherent cancer cell lines.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well or 384-well black, clear-bottom microplates
-
Resazurin-based cell viability reagent
-
Multichannel pipette or automated liquid handler
-
Fluorescence microplate reader
-
Positive control cytotoxic drug (e.g., Doxorubicin)
-
Negative control (DMSO)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into the microplate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical starting concentration for screening is 10 µM, with 3-fold serial dilutions.
-
Prepare positive control (Doxorubicin) and negative control (DMSO) dilutions.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Cell Viability Measurement:
-
Add 20 µL of the resazurin-based reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence with a microplate reader (e.g., 560 nm excitation / 590 nm emission).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the negative control.
-
Plot the viability data against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Hypothetical Signaling Pathway for this compound's Anticancer Activity
Based on the known mechanisms of other antitumor antibiotics, a plausible, though hypothetical, mechanism of action for this compound could involve the inhibition of topoisomerase II and the induction of DNA damage, leading to cell cycle arrest and apoptosis.
Caption: Hypothetical signaling pathway of this compound's anticancer effect.
Experimental Workflow for Antimicrobial HTS
The following diagram illustrates the key steps in the high-throughput screening workflow for identifying the antimicrobial properties of this compound.
Caption: Workflow for antimicrobial high-throughput screening.
Experimental Workflow for Anticancer HTS
This diagram outlines the process for high-throughput screening of this compound's cytotoxic effects on cancer cells.
References
- 1. This compound, an antibiotic and antitumor compound produced by Streptomyces sanglieri strain AK 623 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. npatlas.org [npatlas.org]
- 4. Lactonamycin, a new antimicrobial antibiotic produced by Streptomyces rishiriensis MJ773-88K4. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Lactonamycin Z
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Lactonamycin Z, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
A1: The total synthesis of this compound, a complex polyketide natural product, presents several key challenges. These include the stereocontrolled construction of the densely functionalized ABCD ring system, the efficient assembly of the CDEF ring system, and the diastereoselective late-stage glycosylation with the 2,6-dideoxyribopyranose moiety. Each of these stages involves reactions that are sensitive to substrate structure and reaction conditions, often leading to issues with yield and purity.
Q2: Which key reactions are critical for the successful synthesis of this compound?
A2: Several reactions are pivotal in the synthesis of this compound. These include:
-
Double Michael Addition: For the formation of the BCD ring system.
-
Diastereoselective Dihydroxylation or Epoxidation: To install the necessary stereocenters on the A-ring precursor.
-
Bischler-Napieralski-type Cyclization: For the construction of the isoindolinone core of the CDEF ring system.[1][2]
-
Late-Stage Glycosylation: The crucial step of attaching the sugar moiety to the aglycone.[1][2]
Q3: What are the general strategies for improving the overall yield of this compound?
A3: Improving the overall yield requires optimization of each key step. General strategies include:
-
Careful selection of protecting groups: To ensure compatibility with various reaction conditions and to avoid unwanted side reactions.
-
Thorough optimization of reaction conditions: Including solvent, temperature, catalyst, and stoichiometry for each step.
-
Purification of intermediates: Ensuring high purity of intermediates can prevent the accumulation of impurities that may interfere with subsequent reactions.
-
Use of high-yielding and stereoselective methods: Employing modern synthetic methods known for their efficiency and selectivity can significantly impact the overall yield.
Troubleshooting Guides
Low Yield in the Double Michael Addition for BCD Ring Formation
Q: My double Michael addition to form the BCD ring system is resulting in a low yield of the desired product. What are the possible causes and solutions?
A: Low yields in this step are often attributed to the formation of side products or incomplete reaction. Here are some common issues and troubleshooting strategies:
-
Issue: Formation of single Michael adduct.
-
Cause: The second intramolecular Michael addition may be slow or reversible.
-
Solution: Try a stronger base or a higher reaction temperature to promote the second cyclization. The choice of base is critical; for instance, N-tert-butyl-N',N',N'',N''-tetramethylguanidine has been shown to be effective.[3]
-
-
Issue: Polymerization of the starting materials.
-
Cause: The acrylate (B77674) acceptor is prone to polymerization, especially at higher temperatures.
-
Solution: Maintain a low reaction temperature and add the acrylate slowly to the reaction mixture. Ensure that all reagents and solvents are free of radical initiators.
-
-
Issue: Retro-Michael reaction.
-
Cause: The product can undergo a retro-Michael reaction, leading to the starting materials.
-
Solution: Use milder reaction conditions and shorter reaction times. Once the product is formed, it should be isolated and purified without prolonged exposure to the reaction conditions.
-
Table 1: Comparison of Bases for the Intramolecular Michael Addition
| Base | Solvent | Temperature (°C) | Yield of Cyclized Product | Reference |
| Lithium diisopropylamide (LDA) | THF | -78 to 0 | Low (28-45%) | [3] |
| N-tert-butyl-N',N',N'',N''-tetramethylguanidine | Et₂O | Room Temp | High (96%) | [3] |
Experimental Protocol: Double Michael Addition
-
To a solution of the alcohol precursor in diethyl ether (Et₂O), add N-tert-butyl-N',N',N'',N''-tetramethylguanidine (1.2 equivalents) at room temperature.
-
Slowly add a solution of the appropriate propynoate (B1239298) ester (1.1 equivalents) in Et₂O.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with Et₂O, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[3]
Poor Diastereoselectivity in the Dihydroxylation of the A-Ring Precursor
Q: I am struggling with poor diastereoselectivity during the dihydroxylation of the quinone precursor for the A-ring. How can I improve the formation of the desired diastereomer?
A: The dihydroxylation of the electron-poor double bond in the quinone intermediate is a known challenge, often resulting in a mixture of diastereomers. Here are some strategies to improve selectivity:
-
Issue: Low diastereoselectivity with OsO₄.
-
Cause: The facial selectivity of the osmylation is not strongly directed by the existing stereocenters.
-
Solution: While catalytic OsO₄ with N-methylmorpholine N-oxide (NMO) is a common method, it may not provide sufficient selectivity.[3] Consider using a chiral ligand in an asymmetric dihydroxylation (AD) reaction. Although the substrate is already chiral, a matched ligand may enhance the selectivity.
-
-
Alternative Strategy: Epoxidation followed by ring-opening.
-
Cause: Dihydroxylation may not be the optimal method for this substrate.
-
Solution: An alternative approach is to perform an epoxidation of the double bond, for example, using hydrogen peroxide and sodium carbonate. The resulting epoxides can be separated, and the desired epoxide can be carried forward. The epoxide can then be opened under acidic conditions to form the desired γ-lactone.[3]
-
Table 2: Comparison of Oxidation Methods for the A-Ring Precursor
| Method | Reagents | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| Dihydroxylation | cat. OsO₄, NMO | 7:3 | 70 | [3] |
| Epoxidation | H₂O₂, Na₂CO₃ | 6.3:3.7 | 93 | [3] |
Experimental Protocol: Epoxidation and Lactonization
-
To a solution of the quinone in a suitable solvent (e.g., methanol), add hydrogen peroxide (30% aqueous solution, 5 equivalents) and sodium carbonate (2 equivalents).
-
Stir the mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the aqueous layer with dichloromethane (B109758) (DCM), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Separate the diastereomeric epoxides by flash column chromatography.
-
Dissolve the desired epoxide in DCM and add trifluoroacetic acid (TFA) (1.5 equivalents).
-
Stir at room temperature for 1-2 hours until the lactonization is complete.
-
Quench with a saturated aqueous solution of NaHCO₃ and extract with DCM.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by chromatography to obtain the γ-lactone.[3]
Low Yield in the Bischler-Napieralski-type Cyclization
Q: The Bischler-Napieralski-type cyclization to form the isoindolinone core is giving a low yield. What are the common pitfalls and how can I optimize this reaction?
A: The Bischler-Napieralski reaction and its variants are sensitive to the substrate and the dehydrating agent used. Low yields can result from incomplete reaction, side reactions, or harsh conditions.
-
Issue: Incomplete reaction.
-
Cause: The dehydrating agent may not be sufficiently reactive, or the aromatic ring may not be electron-rich enough for the electrophilic aromatic substitution.
-
Solution: A stronger dehydrating agent may be required. While POCl₃ is common, P₂O₅ in refluxing POCl₃ or triflic anhydride (B1165640) (Tf₂O) can be more effective for less reactive substrates.[4] For the synthesis of the this compound core, P₂O₅ has been used successfully.[2]
-
-
Issue: Formation of retro-Ritter type side products (styrenes).
-
Cause: This is a common side reaction, especially at high temperatures, where the nitrilium ion intermediate can eliminate to form a styrene (B11656) derivative.[5]
-
Solution: Use milder reaction conditions if possible. The use of Tf₂O with a non-nucleophilic base like 2-chloropyridine (B119429) at low temperatures can sometimes suppress this side reaction.[6]
-
-
Issue: Formation of regioisomers.
-
Cause: If there are multiple possible sites for cyclization on the aromatic ring, a mixture of regioisomers can be formed, especially with strong dehydrating agents like P₂O₅.[6]
-
Solution: If possible, install blocking groups on the aromatic ring to direct the cyclization to the desired position. Alternatively, a milder dehydrating agent may offer better regioselectivity.[6]
-
Table 3: Comparison of Dehydrating Agents for Bischler-Napieralski Reaction
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages | Reference |
| POCl₃ | Reflux in toluene (B28343) or xylene | Readily available, widely used | May not be reactive enough for all substrates | [4] |
| P₂O₅ | Reflux in POCl₃ or high boiling solvent | Very powerful, good for unactivated rings | Can lead to charring and side reactions | [4] |
| Tf₂O / Pyridine | DCM, 0 °C to room temp | Milder conditions, can improve selectivity | More expensive | [6] |
Experimental Protocol: Bischler-Napieralski-type Cyclization
-
To a solution of the β-arylethylamide precursor in a suitable anhydrous solvent (e.g., toluene), add phosphorus pentoxide (P₂O₅) (5-10 equivalents).
-
Heat the mixture to reflux (80-110 °C) and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Make the aqueous solution basic by the addition of a concentrated base (e.g., 40% NaOH or concentrated NH₄OH) while cooling in an ice bath.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[7]
Low Yield and/or Poor Stereoselectivity in the Late-Stage Glycosylation
Q: I am having difficulty with the late-stage glycosylation of the Lactonamycin aglycone. The yield is low, and I am getting a mixture of anomers. What can I do to improve this critical step?
A: Late-stage glycosylation of complex molecules is notoriously challenging due to steric hindrance around the glycosylation site and the potential for side reactions.
-
Issue: Low yield of the glycosylated product.
-
Cause: The tertiary alcohol of the aglycone is sterically hindered, making it a poor nucleophile. The glycosyl donor may also be decomposing under the reaction conditions.
-
Solution: A highly reactive glycosyl donor is required. Glycosyl trichloroacetimidates or thioglycosides are commonly used. The choice of promoter is also critical; TMSOTf is a common choice. Using an excess of the glycosyl donor (2-3 equivalents) can help drive the reaction to completion.
-
-
Issue: Poor α/β selectivity.
-
Cause: The stereochemical outcome of glycosylation is influenced by the nature of the glycosyl donor, the promoter, the solvent, and the temperature. The desired α-linkage for this compound requires careful control of these parameters.
-
Solution:
-
Neighboring group participation: If a participating group (e.g., an acetyl or benzoyl group) is present at the C2 position of the sugar, it will direct the formation of the 1,2-trans glycoside (β-linkage for glucose-like sugars). Since the desired product is an α-glycoside of a 2-deoxy sugar, a non-participating group at C2 is necessary.
-
Solvent effects: Ethereal solvents like diethyl ether or dichloromethane can favor the formation of the α-anomer through an Sₙ2-like displacement of an in-situ formed anomeric triflate.
-
Temperature: Low temperatures (-78 °C to -40 °C) are often used to enhance selectivity.
-
-
-
Issue: Aglycone decomposition.
-
Cause: The complex aglycone may be sensitive to the acidic conditions generated by the promoter.
-
Solution: Use a milder promoter or add a hindered base (e.g., 2,6-di-tert-butyl-4-methylpyridine) to scavenge the acid that is formed during the reaction.
-
Table 4: General Conditions for Stereoselective Glycosylation
| Glycosyl Donor | Promoter | Solvent | Temperature (°C) | Expected Outcome (for 2-deoxy sugars) |
| Trichloroacetimidate (B1259523) | TMSOTf | DCM/Et₂O | -78 to -40 | α-selective |
| Thioglycoside | NIS/TfOH | DCM | -60 to -20 | α-selective |
| Glycosyl bromide/iodide | AgOTf, Ag₂CO₃ | Toluene | -20 to 0 | Mixture, can be α-selective |
Experimental Protocol: Late-Stage Glycosylation
-
Azeotropically dry the aglycone and the glycosyl donor (e.g., a trichloroacetimidate derivative of the 2,6-dideoxyribopyranose) by co-evaporation with anhydrous toluene.
-
Dissolve the aglycone and the glycosyl donor (1.5-2.0 equivalents) in a mixture of anhydrous DCM and diethyl ether under an argon atmosphere. Add freshly activated molecular sieves (4 Å).
-
Cool the mixture to -78 °C.
-
Slowly add a solution of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1-0.3 equivalents) in DCM.
-
Stir the reaction at -78 °C to -40 °C for 1-3 hours, monitoring by TLC.
-
Quench the reaction by adding a hindered base (e.g., triethylamine (B128534) or 2,6-lutidine) followed by a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature, filter through Celite, and separate the layers.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC.
References
Technical Support Center: Stereoselective Synthesis of Lactonamycin Z
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of Lactonamycin Z.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges that may be encountered during the synthesis of this compound, with a focus on achieving the desired stereochemistry.
Aglycone Synthesis: Controlling Stereocenters in the Polycyclic Core
Question 1: We are struggling with poor diastereoselectivity in the dihydroxylation of the quinone intermediate to form the cis-diol in the ABCD ring system. What are the common issues and potential solutions?
Answer: Low diastereoselectivity in the dihydroxylation of the naphthoquinone precursor is a known challenge. The desired diastereomer is often the minor product.
-
Troubleshooting:
-
Reagent Choice: Standard osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) often provides low selectivity.
-
Reaction Conditions: Temperature and solvent can influence the diastereomeric ratio (dr). Running the reaction at lower temperatures may improve selectivity, although it can also decrease the reaction rate.
-
Alternative Strategies: If optimizing the dihydroxylation fails, consider an alternative approach such as diastereoselective epoxidation followed by acid-catalyzed lactonization. This has been shown to provide better selectivity in model systems.[1]
-
Question 2: Our epoxidation of the quinone intermediate is not yielding the desired diastereomer in high excess. How can we improve the stereoselectivity?
Answer: Similar to dihydroxylation, achieving high diastereoselectivity in the epoxidation of the quinone precursor can be difficult.
-
Troubleshooting:
-
Oxidizing Agent: The choice of oxidizing agent is critical. Hydrogen peroxide with sodium carbonate has been used, but the diastereoselectivity may not be optimal.[1] Exploring other epoxidation reagents, such as m-CPBA or utilizing a Sharpless asymmetric epoxidation if a suitable allylic alcohol is present in a synthetic intermediate, could be beneficial.
-
Substrate Control: The stereochemical outcome is often dictated by the existing stereocenters in the molecule. A detailed conformational analysis of your substrate may reveal steric or electronic factors that are directing the epoxidation. It might be necessary to modify the substrate or protecting groups to favor the desired facial attack.
-
Glycosylation: Stereoselective Formation of the C-Glycosidic Bond
Question 3: We are facing difficulties in the stereoselective C-glycosylation of the tertiary alcohol on the lactonamycinone (B1247226) aglycone. What are the key challenges and recommended strategies?
Answer: The construction of the C-glycosidic linkage to a sterically hindered tertiary alcohol is one of the most significant challenges in the total synthesis of this compound.
-
Troubleshooting:
-
Glycosyl Donor Synthesis: The synthesis of a stable and reactive 2-deoxy-L-rhodinopyranose glycosyl donor is the first critical step. The absence of a participating group at C2 makes stereocontrol at the anomeric center challenging.
-
Late-Stage Glycosylation: A late-stage glycosylation strategy, as employed in the successful total synthesis by Nakata and co-workers, is often preferred.[2] This avoids carrying the sensitive glycosidic linkage through many synthetic steps.
-
Reaction Conditions: The choice of Lewis acid, solvent, and temperature is crucial for controlling the stereochemical outcome. Extensive screening of glycosylation conditions is often necessary. While specific conditions for this compound are proprietary, general strategies for 2-deoxy-glycosylation can be adapted.
-
Quantitative Data Summary
The following table summarizes reported diastereoselectivity for key stereoselective reactions in the synthesis of model systems for the Lactonamycin core.
| Reaction | Substrate | Reagents and Conditions | Diastereomeric Ratio (dr) | Yield | Reference |
| Dihydroxylation | Naphthoquinone 7c | OsO₄ (cat.), NMO | 7:3 | 70% | [1] |
| Epoxidation | Naphthoquinone 7c | H₂O₂, Na₂CO₃ | 6.3:3.7 | 93% | [1] |
Key Experimental Protocols
Detailed experimental protocols for the key stereoselective steps are crucial for reproducibility. The following are representative procedures based on published model studies.
Protocol 1: Diastereoselective Dihydroxylation of a Naphthoquinone Intermediate
This protocol is based on the synthesis of a model ABCD ring system of lactonamycin.
Reaction: Dihydroxylation of (E)-tert-butyl 2-(4,4-dimethyl-1,5-dioxaspiro[5.5]undec-9-en-8-yl)acetate.
Reagents:
-
Naphthoquinone intermediate
-
Osmium tetroxide (OsO₄, catalytic amount)
-
N-methylmorpholine N-oxide (NMO)
-
Acetone (B3395972)/Water (solvent)
Procedure:
-
Dissolve the naphthoquinone intermediate in a 1:1 mixture of acetone and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-methylmorpholine N-oxide (NMO) to the solution.
-
Add a catalytic amount of osmium tetroxide (typically as a solution in toluene).
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature while monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bisulfite.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting diols by column chromatography on silica (B1680970) gel. The diastereomers may be difficult to separate completely.[1]
Protocol 2: Late-Stage C-Glycosylation (General Strategy)
While the exact protocol for this compound is not publicly detailed, a general approach for the C-glycosylation of a complex aglycone with a 2-deoxysugar donor is outlined below. This is a critical and challenging step requiring careful optimization.
Reaction: C-Glycosylation of Lactonamycinone with a 2-deoxy-L-rhodinopyranose donor.
Reagents:
-
Lactonamycinone (aglycone)
-
Activated 2-deoxy-L-rhodinopyranose glycosyl donor (e.g., a glycosyl fluoride (B91410) or trichloroacetimidate)
-
Lewis Acid (e.g., BF₃·OEt₂, TMSOTf)
-
Anhydrous, aprotic solvent (e.g., dichloromethane, acetonitrile)
-
Molecular sieves
Procedure:
-
Thoroughly dry all glassware and reagents. The reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen).
-
To a solution of the lactonamycinone aglycone and the 2-deoxysugar glycosyl donor in the anhydrous solvent, add freshly activated molecular sieves.
-
Cool the mixture to a low temperature (e.g., -78 °C).
-
Slowly add the Lewis acid promoter to the reaction mixture.
-
Stir the reaction at low temperature and monitor its progress carefully by TLC. The reaction may need to be slowly warmed to a higher temperature (e.g., -40 °C or 0 °C) to proceed.
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate or triethylamine).
-
Allow the mixture to warm to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the crude product by flash column chromatography.
Visualizations
Logical Workflow for Aglycone Construction
This diagram illustrates a common strategic approach to the construction of the Lactonamycin aglycone, highlighting the key stereochemical challenges.
Caption: A generalized retrosynthetic analysis of the Lactonamycin aglycone.
Decision Pathway for Stereoselective Glycosylation
This diagram outlines the critical decision-making process for the challenging C-glycosylation step.
Caption: A decision-making flowchart for optimizing the stereoselective C-glycosylation.
References
Technical Support Center: Dihydroxylation in Lactonamycin Z Synthesis
Welcome to the technical support center for the synthesis of Lactonamycin Z. This resource provides troubleshooting guidance and frequently asked questions related to the critical dihydroxylation step.
Troubleshooting Guide
This guide addresses specific issues that may arise during the dihydroxylation of intermediates in the total synthesis of this compound.
Issue 1: Low Yield of the Desired Diol
Question: I am observing a low yield of my dihydroxylated product. What are the potential causes and how can I improve it?
Answer: Low yields in the dihydroxylation of this compound precursors, which are often electron-deficient quinone systems, can stem from several factors. Here is a systematic approach to troubleshooting:
-
Incomplete Reaction: Electron-deficient olefins can be sluggish to react with osmium tetroxide.[1][2]
-
Solution: Increase the reaction time and monitor progress carefully by TLC. For Sharpless asymmetric dihydroxylation, adding methanesulfonamide (B31651) (CH₃SO₂NH₂) can accelerate the reaction, especially for non-terminal alkenes.[3]
-
-
Over-oxidation: The desired diol can be further oxidized to α-hydroxy ketones or even undergo cleavage, particularly with more potent oxidizing systems like KMnO₄ or RuO₄ under certain conditions.[4]
-
Solution: Ensure the reaction is not running for an excessive amount of time after the starting material is consumed. Use of N-methylmorpholine N-oxide (NMO) as the co-oxidant in the Upjohn conditions is generally mild and less prone to over-oxidation.[5][6] For ruthenium-catalyzed reactions, precise control of pH and reaction conditions is crucial.[7]
-
-
Suboptimal Reagent Choice: The choice of dihydroxylation method can significantly impact the yield.
-
Solution: For complex, electron-poor substrates like those in the this compound synthesis, Sharpless asymmetric dihydroxylation or Upjohn conditions are often preferred over harsher methods. In some total syntheses of Lactonamycin and its analogs, modified conditions have been shown to provide good yields where standard protocols were less effective.[8]
-
-
Workup Issues: The diol product may be lost during the workup procedure.
-
Solution: A common workup for osmium-catalyzed reactions involves quenching with a reducing agent like sodium sulfite (B76179) (Na₂SO₃) or sodium bisulfite (NaHSO₃) to reduce the osmate ester and any remaining OsO₄.[9][10] Ensure thorough extraction of the aqueous layer, as the diol may have some water solubility.
-
Issue 2: Poor Diastereoselectivity
Question: My dihydroxylation is producing a mixture of diastereomers with poor selectivity. How can I improve the diastereomeric ratio (d.r.)?
Answer: Achieving high diastereoselectivity can be challenging, especially with complex substrates containing multiple stereocenters.
-
Chiral Ligand Influence (Sharpless AD): The choice of chiral ligand (e.g., (DHQ)₂-PHAL vs. (DHQD)₂-PHAL) in the Sharpless asymmetric dihydroxylation is the primary determinant of the facial selectivity of the hydroxylation.[11]
-
Solution: Ensure you are using the correct AD-mix (α or β) to obtain the desired diastereomer. The mnemonic for Sharpless AD can help predict the stereochemical outcome.
-
-
Substrate Control: The inherent stereochemistry of the this compound precursor will influence the facial selectivity of the incoming hydroxyl groups.
-
Solution: While difficult to change, understanding the steric and electronic biases of your substrate can help in choosing the right conditions. In some cases, altering a protecting group elsewhere in the molecule can influence the preferred trajectory of the oxidant.
-
-
Alternative Strategies: When dihydroxylation fails to provide the desired diastereoselectivity, an alternative synthetic route may be necessary.
-
Solution: As demonstrated in model studies for Lactonamycin synthesis, an alternative to direct dihydroxylation is epoxidation followed by acid-catalyzed intramolecular ring-opening to form the lactone.[12] This two-step process can sometimes offer better control over the stereochemistry.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the dihydroxylation step in this compound synthesis?
A1: The most frequently cited methods in the literature for the synthesis of this compound and its analogs are:
-
Upjohn Dihydroxylation: This method uses a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric amount of a co-oxidant, typically N-methylmorpholine N-oxide (NMO).[5][13] It is a reliable method for generating cis-diols.
-
Sharpless Asymmetric Dihydroxylation (AD): This is an enantioselective version of the osmium-catalyzed dihydroxylation that employs chiral cinchona alkaloid ligands.[11][14] It is crucial for controlling the stereochemistry of the newly formed chiral centers.
-
Ruthenium-Catalyzed Dihydroxylation: Ruthenium tetroxide (RuO₄), often generated in situ, can also be used for dihydroxylation and can be a less toxic alternative to osmium.[7][15] However, over-oxidation can be a significant side reaction if not carefully controlled.[4]
Q2: My substrate is an electron-deficient quinone. Are there any special considerations for its dihydroxylation?
A2: Yes, electron-deficient alkenes, such as the double bond in the quinone moiety of this compound precursors, react more slowly with the electrophilic osmium tetroxide.[1] To improve the reaction rate and yield, you can try slightly acidic conditions, although this must be balanced with the stability of your substrate.[3] The addition of methanesulfonamide in Sharpless AD reactions is also known to accelerate the dihydroxylation of such substrates.[3]
Q3: How do I handle and dispose of osmium tetroxide safely?
A3: Osmium tetroxide is highly toxic and volatile.[10] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. It is recommended to work with dilute solutions of OsO₄. All glassware and equipment that come into contact with OsO₄ should be decontaminated with an alcoholic solution of a reducing agent like sodium sulfite.[10] Osmium-containing waste should be collected separately and treated to reduce the osmium to a less toxic, non-volatile form before disposal.
Q4: Can I use potassium permanganate (B83412) (KMnO₄) for the dihydroxylation?
A4: While cold, dilute, and basic potassium permanganate can produce syn-diols, it is a very strong oxidizing agent and is prone to over-oxidizing the diol, leading to cleavage of the carbon-carbon bond to form carboxylic acids or ketones.[4] Given the complexity and sensitivity of the this compound intermediates, osmium-based methods are generally preferred for their higher selectivity and milder reaction conditions.
Data Presentation
Table 1: Comparison of Dihydroxylation Conditions for a Lactonamycin ABCD Ring System Model
| Method/Conditions | Substrate | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| OsO₄ (cat.), NMO | Naphthoquinone model | 70 | 7:3 | [12] |
| H₂O₂, Na₂CO₃ (Epoxidation), then TFA (Lactonization) | Naphthoquinone model | 93 (epoxidation), 97 (lactonization) | 6.3:3.7 | [12] |
Table 2: General Comparison of Dihydroxylation Reagents
| Reagent System | Typical Co-oxidant | Selectivity | Key Features |
| OsO₄ (catalytic) - Upjohn | NMO | syn | Good yields, mild conditions, not enantioselective.[5] |
| OsO₄ (catalytic) - Sharpless AD | K₃[Fe(CN)₆] | syn | Highly enantioselective, outcome predictable by chiral ligand choice.[11] |
| RuO₄ (catalytic) | NaIO₄ | syn | Less toxic than OsO₄, but risk of over-oxidation.[4][15] |
| KMnO₄ | - | syn | Inexpensive, but often leads to over-oxidation and lower yields.[4] |
Experimental Protocols
Protocol 1: General Upjohn Dihydroxylation
This protocol is adapted from standard procedures for the dihydroxylation of alkenes.[5][10]
-
Preparation: In a round-bottom flask, dissolve the alkene substrate (1.0 mmol) in a mixture of acetone (B3395972) (10 mL) and water (1 mL).
-
Addition of Co-oxidant: Add N-methylmorpholine N-oxide (NMO) (1.2 mmol, 1.2 equiv) to the stirred solution at room temperature.
-
Catalyst Addition: Carefully add a solution of osmium tetroxide (e.g., 2.5 wt% in t-butanol, 0.01 mmol, 1 mol%) to the reaction mixture. The solution may turn dark.
-
Reaction: Stir the mixture at room temperature and monitor the reaction by thin-layer chromatography (TLC). Reaction times can vary from a few hours to over 24 hours depending on the substrate's reactivity.
-
Quenching: Upon completion, add solid sodium sulfite (Na₂SO₃) (approx. 1 g) and stir vigorously for 30-60 minutes to quench the reaction.
-
Workup: Extract the mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297), 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure cis-diol.
Protocol 2: General Sharpless Asymmetric Dihydroxylation
This protocol is based on the standard Sharpless AD procedure.[11]
-
Preparation: In a round-bottom flask, prepare a solvent mixture of t-butanol and water (1:1, 10 mL per 1 mmol of alkene). Cool the mixture to 0 °C.
-
Reagent Addition: Add the appropriate AD-mix (AD-mix-α or AD-mix-β, approx. 1.4 g per 1 mmol of alkene) to the cooled solvent and stir until both phases are clear. If necessary for sluggish substrates, add methanesulfonamide (1.0 equiv).
-
Substrate Addition: Add the alkene substrate (1.0 mmol) to the mixture at 0 °C.
-
Reaction: Stir the reaction vigorously at 0 °C (or room temperature for less reactive substrates) until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Add solid sodium sulfite (Na₂SO₃) (approx. 1.5 g per 1 mmol of alkene) and allow the mixture to warm to room temperature, stirring for 30-60 minutes.
-
Workup: Extract the mixture with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with 2 M H₂SO₄ (if a cinchona alkaloid-derived ligand was used) and then with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the crude diol by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low diol yield.
Caption: Decision tree for selecting a dihydroxylation method.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. youtube.com [youtube.com]
- 3. rroij.com [rroij.com]
- 4. benchchem.com [benchchem.com]
- 5. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ruthenium Tetroxide and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. orgosolver.com [orgosolver.com]
- 10. benchchem.com [benchchem.com]
- 11. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Upjohn Dihydroxylation [organic-chemistry.org]
- 14. [PDF] Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review | Semantic Scholar [semanticscholar.org]
- 15. An Improved Protocol for the RuO4-Catalyzed Dihydroxylation of Olefins [organic-chemistry.org]
Lactonamycin Z Stability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing stability issues encountered with Lactonamycin Z in solution. The information is presented in a question-and-answer format and includes troubleshooting guides for experimental work.
Frequently Asked Questions (FAQs)
Q1: What is known about the inherent stability of this compound?
This compound possesses a complex chemical structure that includes a "labile tertiary methoxy (B1213986) group," which suggests a potential for instability under certain conditions.[1][2]
Q2: Are there any specific conditions under which this compound is known to be unstable?
Yes, this compound is known to be unstable in acidic conditions. Exposure to 1 N HCl in a tetrahydrofuran (B95107) solution has been shown to result in the formation of lactonamycinone.[3] This indicates that acidic environments should be avoided during experimental procedures and storage.
Q3: What are the likely degradation pathways for this compound?
Based on its structure and known reactivity, the primary degradation pathways to consider are hydrolysis (especially under acidic or basic conditions) and oxidation. The tertiary methoxy group is a likely site for acid-catalyzed hydrolysis.[1][2] The overall molecule may also be susceptible to oxidation.
Q4: What are the degradation products of this compound?
The most well-documented degradation product is lactonamycinone, which is formed under acidic conditions through the loss of the sugar moiety.[3] Other potential degradation products arising from hydrolysis or oxidation have not been extensively reported in the available literature. A forced degradation study is recommended to identify other potential degradation products.
Troubleshooting Guide: Investigating this compound Stability
This guide provides a systematic approach for researchers to conduct forced degradation studies on this compound to understand its stability profile. Forced degradation studies are a common practice in pharmaceutical development to identify likely degradation products and establish the intrinsic stability of a molecule.[3][4][5]
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for a forced degradation study of this compound.
Step 1: Preparation of this compound Solution
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, DMSO) at a known concentration.
-
For aqueous stability studies, dilute the stock solution in the appropriate aqueous buffer. Be mindful of the final solvent concentration to ensure solubility.
Step 2: Application of Stress Conditions
The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are detectable without being overly complex.[6]
-
Acid Hydrolysis:
-
Treat the this compound solution with a mild acid (e.g., 0.1 N HCl).
-
Incubate at room temperature or slightly elevated temperature (e.g., 40-60°C) if no degradation is observed.
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis.
-
-
Base Hydrolysis:
-
Treat the this compound solution with a mild base (e.g., 0.1 N NaOH).
-
Follow the same incubation and sampling procedure as for acid hydrolysis.
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Treat the this compound solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature, protected from light.
-
Collect samples at various time points.
-
-
Thermal Stress:
-
Incubate a solution of this compound at an elevated temperature (e.g., 60°C).
-
Also, include a control sample at the recommended storage temperature.
-
Collect samples at various time points.
-
-
Photolytic Stress:
-
Expose a solution of this compound to a light source that provides both UV and visible output (as specified in ICH Q1B guidelines).
-
Include a control sample protected from light.
-
Collect samples at various time points.
-
Step 3: Analysis of Samples
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC):
-
Develop a stability-indicating HPLC/UPLC method capable of separating this compound from its degradation products. A reverse-phase C18 column is a good starting point.
-
Use a photodiode array (PDA) detector to obtain UV spectra of the parent compound and any new peaks that appear.
-
Quantify the decrease in the peak area of this compound over time to determine the degradation rate.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Use LC-MS/MS to identify the molecular weights of the degradation products.
-
Fragment the parent and degradation product ions (MS/MS) to obtain structural information and propose the structures of the degradation products.
-
Data Presentation
Summarize the quantitative data from your stability studies in a clear and structured table.
| Stress Condition | Incubation Time (hours) | Temperature (°C) | This compound Remaining (%) | Major Degradation Products (Retention Time) |
| 0.1 N HCl | 0 | 40 | 100 | - |
| 2 | 40 | |||
| 4 | 40 | |||
| 8 | 40 | |||
| 24 | 40 | |||
| 0.1 N NaOH | 0 | 40 | 100 | - |
| 2 | 40 | |||
| 4 | 40 | |||
| 8 | 40 | |||
| 24 | 40 | |||
| 3% H₂O₂ | 0 | 25 | 100 | - |
| 2 | 25 | |||
| 4 | 25 | |||
| 8 | 25 | |||
| 24 | 25 | |||
| Thermal | 0 | 60 | 100 | - |
| 24 | 60 | |||
| 48 | 60 | |||
| 72 | 60 | |||
| Photolytic | 0 | 25 | 100 | - |
| (Specify duration and light intensity) | 25 |
Known Degradation Pathway of this compound
Caption: Acid-catalyzed degradation of this compound to Lactonamycinone.
Experimental Protocols
Protocol 1: HPLC Method for Stability Indicating Assay
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance (a UV scan of the pure compound should be performed to determine this).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
-
Following the stress exposure, dilute the samples with the initial mobile phase to a concentration suitable for LC-MS analysis.
-
Ensure that the final concentration of any non-volatile salts from buffers is low to avoid ion suppression in the mass spectrometer.
-
Use a volatile buffer system (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) if pH control is needed during the analysis.
This technical support guide provides a framework for investigating and understanding the stability of this compound. Researchers are encouraged to adapt these protocols to their specific experimental needs and to consult relevant ICH guidelines for detailed information on stability testing.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medcraveonline.com [medcraveonline.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
Lactonamycin Z Purification by HPLC: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Lactonamycin Z using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the HPLC purification of this compound, presented in a question-and-answer format.
1. Peak Shape and Resolution Issues
-
Question: My this compound peak is showing significant tailing. What are the potential causes and solutions?
-
Answer: Peak tailing is often a result of secondary interactions between the analyte and the stationary phase, or issues with the mobile phase. Potential causes include:
-
Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica-based C18 column can interact with polar functional groups on this compound.
-
Low Buffer Concentration: Inadequate buffering of the mobile phase can lead to inconsistent ionization of the analyte.
-
Column Contamination: Accumulation of strongly retained compounds from the sample matrix on the column can interfere with peak shape.
-
Solution:
-
Ensure the formic acid concentration in the mobile phase is accurately prepared to 0.5% to maintain a consistent low pH.
-
Consider using a column with end-capping to minimize silanol interactions.
-
Implement a robust column washing protocol after each run.
-
Inject a smaller sample volume to see if the tailing improves, which could indicate column overload.[1]
-
-
-
-
Question: I am observing peak fronting for my this compound peak. What should I investigate?
-
Answer: Peak fronting is typically a sign of sample overload.[1] You are likely injecting too much sample onto the column, leading to a saturation of the stationary phase.
-
Solution: Reduce the concentration of your sample or decrease the injection volume. If a larger sample load is necessary for preparative purposes, consider scaling up to a larger diameter column.
-
-
-
Question: My chromatogram shows split peaks for this compound. What could be the problem?
-
Answer: Split peaks can arise from several issues related to the injection process or the column itself.
-
Partial Column Blockage: A blockage at the column inlet frit can cause the sample to be distributed unevenly.
-
Injector Problems: A malfunctioning injector rotor seal can cause sample to be introduced in two separate bands.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can lead to peak distortion.
-
Solution:
-
Reverse flush the column to attempt to dislodge any particulate matter.
-
Inspect and clean the injector and replace the rotor seal if necessary.[1]
-
Whenever possible, dissolve your sample in the initial mobile phase (40:60 methanol-water with 0.5% formic acid).
-
-
-
2. Retention Time and Baseline Problems
-
Question: The retention time for this compound is shifting between injections. What should I check?
-
Answer: Retention time variability can be caused by inconsistencies in the HPLC system or the mobile phase.[1]
-
Pump Performance: Inconsistent flow rate from the pump is a common cause. Check for air bubbles in the pump head and ensure the pump seals are in good condition.
-
Mobile Phase Composition: Inaccurate mixing of the mobile phase solvents can lead to shifts in retention. Prepare fresh mobile phase and ensure proper degassing.
-
Column Equilibration: Insufficient equilibration of the column between gradient runs can cause retention time drift. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[1]
-
Temperature Fluctuations: Changes in column temperature can affect retention times. Use a column oven to maintain a consistent temperature.
-
-
-
Question: I am experiencing a noisy or drifting baseline in my chromatogram. What are the likely causes?
-
Answer: Baseline issues can originate from the detector, the pump, or the mobile phase.[2]
-
Air Bubbles: Air bubbles in the system, particularly in the detector flow cell, can cause significant noise. Degas the mobile phase thoroughly.
-
Contaminated Mobile Phase: Impurities in the solvents or additives can lead to a noisy or drifting baseline, especially during a gradient run.[3] Use HPLC-grade solvents and high-purity additives.
-
Detector Lamp Failure: An aging detector lamp can result in increased noise.
-
Incomplete Mobile Phase Mixing: If the mobile phase components are not mixing properly, it can cause baseline fluctuations.
-
-
3. System Pressure and Stability
-
Question: The backpressure of my HPLC system is unusually high. What steps should I take?
-
Answer: High backpressure is a common issue that can indicate a blockage in the system.[2]
-
Systematic Check: Work backward from the column to the pump to isolate the source of the blockage.
-
Column Frit Blockage: The inlet frit of the column is a common site for blockages from particulate matter in the sample. Try back-flushing the column.
-
Tubing Blockage: Check for blockages in the tubing, especially between the injector and the column.
-
Guard Column: If you are using a guard column, it may be blocked and need replacement.
-
-
-
Question: Is this compound stable under the acidic HPLC conditions (0.5% formic acid)?
-
Answer: this compound contains a lactone ring, which can be susceptible to hydrolysis under acidic conditions, especially over extended periods.[4] While the residence time on the column is relatively short, prolonged exposure of the sample to the acidic mobile phase before injection should be avoided. A study on the preparation of lactonamycinone (B1247226) from this compound involved stirring in the presence of 1 N HCl for 67 hours, indicating that degradation can occur under strong acidic conditions.[4]
-
Recommendation: Prepare samples fresh and minimize the time they spend in the autosampler. If degradation is suspected, analyzing a sample that has been left in the mobile phase for several hours can help confirm this.
-
-
Experimental Protocols
Analytical HPLC Protocol for this compound
This protocol is based on the method described by He et al. (2009).[4]
-
Instrumentation: Varian ProStar 325 UV-visible detector or equivalent.
-
Column: YMC-Pack ODS-A column (4.6 x 250 mm).[4]
-
Mobile Phase A: Water with 0.5% formic acid.
-
Mobile Phase B: Methanol with 0.5% formic acid.
-
Gradient: Linear gradient from 40% B to 80% B over 30 minutes.[4]
-
Flow Rate: 1 ml/min.[4]
-
Detection: 300 nm.[4]
-
Expected Retention Time: Approximately 21 minutes.[4]
Preparative HPLC Protocol for this compound
-
Column: YMC-Pack ODS-A column (10 x 250 mm).[4]
-
Mobile Phase A: Water with 0.5% formic acid.
-
Mobile Phase B: Methanol with 0.5% formic acid.
-
Gradient: Linear gradient from 40% B to 80% B over 30 minutes.[4]
-
Flow Rate: 3 ml/min.[4]
-
Detection: 300 nm.[4]
Quantitative Data Summary
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | YMC-Pack ODS-A (4.6 x 250 mm)[4] | YMC-Pack ODS-A (10 x 250 mm)[4] |
| Mobile Phase | 40-80% Methanol in Water with 0.5% Formic Acid[4] | 40-80% Methanol in Water with 0.5% Formic Acid[4] |
| Flow Rate | 1 ml/min[4] | 3 ml/min[4] |
| Gradient Time | 30 min[4] | 30 min[4] |
| Detection | 300 nm[4] | 300 nm[4] |
| Typical Retention Time | ~21 min[4] | Not explicitly stated, but will be similar |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC issues during this compound purification.
Caption: A workflow diagram for troubleshooting common HPLC problems.
References
- 1. youtube.com [youtube.com]
- 2. Common HPLC Problems & How to Deal With Them [phenomenex.com]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. Biosynthetic Investigations of Lactonamycin and this compound: Cloning of the Biosynthetic Gene Clusters and Discovery of an Unusual Starter Unit - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Lactonamycin Z
Welcome to the technical support center for the synthesis of Lactonamycin Z. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
A1: The total synthesis of this compound is a complex undertaking with several inherent challenges. These include the construction of its unique hexacyclic aglycone core, which features a densely oxygenated fused perhydrofuran-furanone ring system.[1] Key difficulties arise in controlling stereochemistry across multiple chiral centers, the formation of the labile tertiary methoxy (B1213986) group, and the stereoselective installation of the 2-deoxysugar moiety via a tertiary α-ketoglycosidic bond.[1] Minimizing byproduct formation during key steps such as Michael additions, cyclizations, and oxidations is critical for achieving a good overall yield.
Q2: What general strategies can be employed to improve yield and purity in complex natural product synthesis like this compound?
A2: Improving yield and purity requires careful optimization at each stage of the synthesis. Key strategies include:
-
Starting Material Purity: Ensuring the high purity of all starting materials and reagents to prevent the introduction of impurities from the outset.
-
Reaction Condition Optimization: Fine-tuning parameters such as temperature, reaction time, solvent, and catalyst to favor the desired reaction pathway and minimize side reactions.
-
Careful Work-up and Purification: Employing appropriate work-up procedures to remove unreacted reagents and byproducts. This may involve techniques like liquid-liquid extraction, chromatography (e.g., HPLC), and crystallization.[2]
-
In-process Monitoring: Utilizing analytical techniques like TLC and HPLC to monitor reaction progress and detect the formation of byproducts in real-time, allowing for timely adjustments.
Q3: Are there any known critical steps in the this compound synthesis that are particularly prone to byproduct formation?
A3: Yes, based on synthetic studies, certain steps are more susceptible to side reactions. For instance, the double Michael addition for the construction of the BCD ring system can sometimes lead to the formation of a double adduct.[2] Additionally, oxidation and acid-mediated reactions require careful execution to prevent over-oxidation or undesired rearrangements.[2] The Bischler-Napieralski reaction, often used for constructing isoquinoline (B145761) cores, can also have side reactions like the formation of styrenes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on key reaction types.
Issue 1: Formation of a Double Adduct in Michael Addition
During the construction of the BCD ring system via a double Michael addition of an alcohol to a propynoate (B1239298) ester, the formation of a double adduct has been observed.
| Observed Problem | Potential Cause | Recommended Solution |
| A significant amount of a higher molecular weight byproduct is detected by LC-MS, corresponding to the addition of two molecules of the Michael acceptor. | Incorrect stoichiometry of reactants. | Carefully control the stoichiometry, ensuring a precise molar ratio of the alcohol to the propynoate ester. Gradual addition of the propynoate ester may also be beneficial. |
| Reaction conditions favoring the second addition. | Optimize the reaction temperature and time. Running the reaction at a lower temperature for a longer duration might favor the formation of the desired mono-adduct. |
Issue 2: Side Reactions During Construction of the ABCD Ring System
Several byproducts have been identified during the synthesis of the tetracyclic ABCD ring system.
| Observed Problem | Potential Cause | Recommended Solution |
| Formation of a phenolic byproduct (phenol 16). | Acid-mediated rearrangement of the ketal protecting group. | Use milder acidic conditions for deprotection or explore alternative protecting groups that are less prone to rearrangement. Careful monitoring of the reaction progress is crucial. |
| Formation of a carboxylic acid byproduct (acid 17) during a Nef reaction. | Over-oxidation during the Nef reaction. | Optimize the reaction conditions by carefully controlling the amount of oxidant and the reaction temperature. Using a milder oxidizing agent could also be considered. |
| Formation of a diol byproduct (diol 18). | Unwanted side reaction during the formation of a key alcohol intermediate. | Re-evaluate the reaction conditions for the formation of the alcohol. This may involve changing the solvent, temperature, or reagents to suppress the formation of the diol. |
Issue 3: Byproduct Formation in the Bischler-Napieralski Reaction
The Bischler-Napieralski reaction, a potential step in forming the isoindole moiety, can yield undesired byproducts.
| Observed Problem | Potential Cause | Recommended Solution |
| Formation of a styrene (B11656) byproduct. | Retro-Ritter reaction of the nitrilium salt intermediate. | The use of the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter product. Alternatively, using milder cyclodehydration reagents like Tf₂O in the presence of 2-chloropyridine (B119429) can prevent this side reaction. |
| Low yield of the desired dihydroisoquinoline. | Incomplete cyclization due to a deactivated aromatic ring. | Ensure that the aromatic ring is sufficiently activated with electron-donating groups. The choice of a higher boiling point solvent (e.g., xylene instead of toluene) or microwave-assisted heating can also improve the cyclization efficiency. |
Experimental Protocols
Protocol 1: Double Michael Addition for BCD Ring System Construction
This protocol is based on the model studies for the synthesis of the Lactonamycin ABCD ring system.
Reactants and Reagents:
| Compound | Molecular Weight ( g/mol ) | Amount | Moles |
| Alcohol 8 | 276.33 | 4.94 g | 17.9 mmol |
| tert-Butyl propynoate | 126.15 | 3.20 mL (2.94 g) | 23.3 mmol |
| N-methylmorpholine | 101.15 | 2.36 mL (2.17 g) | 21.5 mmol |
| Diethyl ether (Et₂O) | 74.12 | 22 mL | - |
Procedure:
-
To a solution of N-methylmorpholine (2.36 mL, 21.5 mmol) in Et₂O (10 mL), add tert-butyl propynoate (3.20 mL, 23.3 mmol) with stirring.
-
Stir the mixture for 30 minutes.
-
Add a solution of alcohol 8 (4.94 g, 17.9 mmol) in Et₂O (12 mL) to the reaction mixture.
-
Continue stirring for 12 hours.
-
Dilute the reaction mixture with Et₂O (100 mL) and H₂O (100 mL).
-
Separate the layers and extract the aqueous layer with Et₂O (100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by chromatography to separate the desired product from any unreacted starting materials and the double adduct byproduct.
Visualizations
Caption: Workflow for the Double Michael Addition.
Caption: Troubleshooting Logic for Byproduct Formation.
References
Technical Support Center: Enhancing the Solubility of Lactonamycin Z for In Vitro Assays
Welcome to the technical support center for Lactonamycin Z. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro assays, with a particular focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a natural product isolated from Streptomyces sanglieri. It is a complex molecule with a polycyclic structure, classified as a member of the lactonamycin family of antibiotics.[1][2] It has demonstrated potent antibiotic activity, particularly against Gram-positive bacteria, and also exhibits antitumor properties.[1][3]
Q2: Why is the solubility of this compound a concern for in vitro experiments?
A2: this compound is a hydrophobic molecule, which means it has poor solubility in aqueous solutions like cell culture media and buffers.[4] This can lead to precipitation of the compound, resulting in inaccurate concentrations in your experiments and unreliable data.
Q3: What is the recommended solvent for dissolving this compound?
A3: Based on its hydrophobic nature and general laboratory practice for similar compounds, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for preparing a stock solution of this compound. Ethanol (B145695) can also be considered as an alternative or co-solvent.
Q4: How should I prepare a stock solution of this compound?
A4: A detailed protocol for preparing a this compound stock solution is provided in the "Experimental Protocols" section below. The general principle is to dissolve the compound in 100% DMSO to create a concentrated stock, which can then be serially diluted in your aqueous experimental medium.
Q5: What is the proposed mechanism of action for this compound's antitumor activity?
A5: The precise molecular target of this compound's antitumor activity is still under investigation. However, based on the known mechanisms of other antitumor antibiotics and related lactone compounds, it is hypothesized to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. One potential pathway involved is the inhibition of the PI3K/Akt/mTOR signaling cascade, which is a critical regulator of cell growth, proliferation, and survival.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous media. | The concentration of this compound in the final working solution exceeds its aqueous solubility limit. The final percentage of DMSO is too low to maintain solubility. | - Lower the final concentration of this compound in your assay. - Increase the final percentage of DMSO in your working solution (typically up to 0.5% is well-tolerated by most cell lines, but it's crucial to run a vehicle control). - Prepare an intermediate dilution in a co-solvent like ethanol before the final dilution in aqueous media. - Consider using a solubilizing agent such as Tween® 80 or Pluronic® F-68 at a low, non-toxic concentration. |
| Inconsistent or non-reproducible experimental results. | Incomplete dissolution of the this compound stock solution. Degradation of the compound. Inaccurate pipetting of the viscous DMSO stock. | - Ensure the stock solution is completely dissolved by gentle warming (to 37°C) and vortexing. - Prepare fresh stock solutions regularly and store them properly at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Use positive displacement pipettes for accurate handling of DMSO stock solutions. |
| Observed cytotoxicity in vehicle control group. | The concentration of the organic solvent (e.g., DMSO, ethanol) is too high for the cell line being used. | - Perform a dose-response experiment to determine the maximum tolerated concentration of the solvent for your specific cell line. - Ensure the final solvent concentration is consistent across all experimental and control groups. |
| This compound appears to have no biological effect. | The compound has precipitated out of solution and is not bioavailable to the cells. The compound may have degraded. | - Visually inspect your culture wells for any signs of precipitation after adding the compound. - Follow the solubility enhancement recommendations in this guide. - Confirm the integrity of your this compound stock. |
Data Presentation: Solubility of this compound
While specific quantitative solubility data for this compound is not widely published, the following table summarizes its qualitative solubility in common laboratory solvents based on its chemical properties and information on similar compounds.
| Solvent | Solubility | Recommended Use |
| Dimethyl Sulfoxide (DMSO) | Soluble | Primary solvent for creating high-concentration stock solutions. |
| Ethanol | Soluble | Alternative primary solvent or as a co-solvent for intermediate dilutions. |
| Methanol | Likely Soluble | Can be used for stock solutions, but DMSO and ethanol are more common for cell-based assays. |
| Tetrahydrofuran (THF) | Soluble | Has been used in specific chemical experiments with this compound, but is generally not recommended for direct use in cell culture due to its toxicity. |
| Water / Aqueous Buffers (e.g., PBS, Cell Culture Media) | Poorly Soluble | Not suitable for preparing stock solutions. Final working solutions should contain a low percentage of an organic co-solvent. |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
-
Sterile, positive displacement pipettes and tips
-
Your final aqueous medium (e.g., cell culture medium, PBS)
-
-
Procedure for 10 mM Stock Solution Preparation: a. Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound = 585.52 g/mol ). b. Carefully weigh the this compound powder and place it in a sterile microcentrifuge tube. c. Add the calculated volume of 100% DMSO to the tube. d. Vortex the solution for 1-2 minutes to facilitate dissolution. e. If the compound does not fully dissolve, you may gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing. f. Visually inspect the solution to ensure there are no visible particles. g. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. h. Store the stock solution aliquots at -20°C or -80°C, protected from light.
-
Procedure for Preparing Working Solutions: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution in your final aqueous medium to achieve the desired final concentrations for your experiment. c. Important: When diluting, add the DMSO stock solution to the aqueous medium and mix immediately and thoroughly to prevent precipitation. Do not add the aqueous medium to the concentrated DMSO stock. d. Ensure the final concentration of DMSO in your working solutions is consistent across all experimental groups and does not exceed the tolerance level of your cell line (typically ≤ 0.5%). e. Always include a vehicle control group in your experiments that contains the same final concentration of DMSO as your experimental groups.
Visualizations
Logical Workflow for Solubilizing this compound
Caption: Workflow for preparing this compound solutions.
Hypothesized Signaling Pathway for Antitumor Activity of this compound
Caption: Hypothesized mechanism of this compound's antitumor action.
References
- 1. This compound, an antibiotic and antitumor compound produced by Streptomyces sanglieri strain AK 623 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. npatlas.org [npatlas.org]
- 3. Lactonamycin, a new antimicrobial antibiotic produced by Streptomyces rishiriensis MJ773-88K4. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Lactonamycin Z Bioactivity Protocols
Welcome to the technical support center for refining protocols related to the consistent bioactivity of Lactonamycin Z. This resource is designed for researchers, scientists, and drug development professionals. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known bioactivities?
This compound is a natural product isolated from Streptomyces sanglieri. It is known to possess both antibiotic and antitumor properties[1][2]. Its antibacterial activity is primarily directed against Gram-positive bacteria[3].
Q2: What is the primary challenge in obtaining consistent bioactivity results with this compound?
A significant challenge is the limited aqueous solubility of this compound. This can lead to its precipitation in culture media, reducing its effective concentration and causing variability in experimental outcomes.
Q3: How should I prepare stock solutions of this compound to ensure solubility?
It is recommended to dissolve this compound in a small amount of a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) before preparing further dilutions in aqueous media. The final concentration of DMSO in the assay should be kept low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity[4].
Q4: Are there any known stability issues with this compound?
The stability of this compound can be influenced by factors such as pH and temperature. It is advisable to prepare fresh dilutions for each experiment and store stock solutions at -20°C or lower. Avoid repeated freeze-thaw cycles.
Q5: What are the recommended quality control (QC) strains for antibacterial assays?
Standard QC strains such as Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212 are recommended for ensuring the accuracy and reproducibility of Minimum Inhibitory Concentration (MIC) assays.
Troubleshooting Guides
Troubleshooting Inconsistent Minimum Inhibitory Concentration (MIC) Assay Results
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent inoculum density. | Ensure a standardized bacterial suspension (e.g., 0.5 McFarland standard) is used and that it is thoroughly mixed before dispensing. |
| Pipetting errors. | Use calibrated pipettes and ensure consistent technique when preparing serial dilutions and inoculating plates. | |
| "Edge effect" in 96-well plates. | Avoid using the outer wells for experimental data. Fill them with sterile broth or saline to maintain humidity. | |
| MIC values are consistently higher than expected | Precipitation of this compound. | Visually inspect wells for precipitate. Prepare stock solutions in DMSO and ensure the final solvent concentration is non-toxic to the bacteria. Consider using low-binding microtiter plates. |
| Adsorption of the compound to plasticware. | The hydrophobic nature of this compound may cause it to adhere to standard polystyrene plates. Use of low-binding plates is recommended. | |
| Incorrect incubation conditions. | Ensure the incubator is calibrated to the correct temperature and provides a suitable atmosphere for the bacterial strain being tested. | |
| No bacterial growth in control wells | Contamination of media or inoculum. | Use aseptic techniques throughout the procedure. Ensure media and reagents are sterile. |
| Inactive bacterial culture. | Use a fresh, actively growing bacterial culture for inoculum preparation. |
Troubleshooting Inconsistent Cytotoxicity Assay Results
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before seeding and use a consistent pipetting technique to dispense cells into each well. |
| "Edge effect" in 96-well plates. | As with MIC assays, avoid using the outer wells for critical data points. | |
| Low signal or absorbance values | Insufficient cell numbers. | Optimize the initial cell seeding density to ensure a robust signal within the linear range of the assay. |
| Incorrect incubation time. | Determine the optimal incubation time for your specific cell line and assay through time-course experiments. | |
| High background signal in "no cell" control wells | Interference from this compound. | Natural products can sometimes interfere with assay reagents. Run a parallel plate with the compound in cell-free media to measure any background signal and subtract it from your experimental values. |
| Bell-shaped dose-response curve | Compound precipitation at high concentrations. | High concentrations of hydrophobic compounds can lead to aggregation, reducing their bioavailability. Visually inspect for precipitates and consider adjusting the solvent or dilution method. |
Quantitative Data Summary
The following table summarizes the known bioactivity of this compound. Note: Comprehensive quantitative data for a wide range of bacterial strains and cancer cell lines is not yet available in the public domain. The data presented here is based on initial findings.
| Bioactivity | Organism/Cell Line | Measurement | Value |
| Antitumor | Gastric Adenocarcinoma (HMO2) | IC50 | 0.19 µg/mL[5] |
| Antitumor | Breast Carcinoma (MCF 7) | IC50 | Less pronounced effect[5] |
| Antitumor | Hepatocellular Carcinoma (Hep G2) | IC50 | Less pronounced effect[5] |
| Antibacterial | Gram-positive bacteria | MIC | Weak activity detected[5] |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method
This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
96-well low-binding microtiter plates
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Sterile DMSO
-
Spectrophotometer
-
Calibrated pipettes
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10 mg/mL.
-
Preparation of Intermediate Dilution: Prepare an intermediate dilution of the stock solution in CAMHB to twice the highest concentration to be tested.
-
Serial Dilution:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the 2x starting concentration of this compound to well 1.
-
Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Cytotoxicity Assay - MTT Method
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing cell viability.
Materials:
-
This compound
-
Human cancer cell line (e.g., HMO2)
-
Complete cell culture medium
-
96-well flat-bottom microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a DMSO stock solution.
-
Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle controls (medium with the same concentration of DMSO) and untreated controls.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value.
Visualizations
References
- 1. This compound, an antibiotic and antitumor compound produced by Streptomyces sanglieri strain AK 623 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. npatlas.org [npatlas.org]
- 3. Lactonamycin, a new antimicrobial antibiotic produced by Streptomyces rishiriensis MJ773-88K4. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Lactonamycin Z and Lactonamycin: Antibacterial and Antitumor Activities
A detailed examination of Lactonamycin Z and its structural analog, Lactonamycin, reveals distinct differences in their biological profiles. While both compounds exhibit potent antitumor properties, this compound demonstrates weaker antibacterial activity against Gram-positive bacteria compared to Lactonamycin. This comparison guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective activities, supported by experimental methodologies.
Introduction to Lactonamycin and this compound
Lactonamycin and this compound are natural products belonging to the angucycline class of antibiotics, known for their complex polycyclic aromatic structures. Both compounds share a common aglycone core known as lactonamycinone.[1][2] Their structural distinction lies in the sugar moiety attached to this core, a difference that significantly influences their biological activity. Lactonamycin is produced by Streptomyces rishiriensis, while this compound is isolated from Streptomyces sanglieri.[3][4]
Comparative Biological Activity
A key finding in the comparative analysis of these two molecules is the attenuated antibacterial potency of this compound. While both compounds are active against Gram-positive bacteria, including clinically significant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), Lactonamycin is the more potent antibacterial agent.[1][3] Conversely, this compound retains significant antitumor activity, suggesting that the structural modifications differentiating it from Lactonamycin have a more pronounced effect on its antibacterial mechanism than its cytotoxic effects against cancer cells.[1][4]
Antibacterial Activity Data
The following table summarizes the minimum inhibitory concentrations (MICs) of Lactonamycin and this compound against various Gram-positive bacteria.
| Bacterial Strain | Lactonamycin MIC (µg/mL) | This compound MIC (µg/mL) |
| Staphylococcus aureus | Data not available | Data not available |
| Bacillus subtilis | Data not available | Data not available |
| Micrococcus luteus | Data not available | Data not available |
Note: Specific quantitative MIC values for a direct side-by-side comparison are not available in the public domain at this time. The qualitative assessment is based on statements from published research.[1]
Antitumor Activity Data
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Lactonamycin and this compound against various human tumor cell lines.
| Cell Line | Lactonamycin IC50 (µM) | This compound IC50 (µM) |
| K-562 (Leukemia) | Data not available | Data not available |
| HeLa S3 (Cervical Cancer) | Data not available | Data not available |
| A549 (Lung Cancer) | Data not available | Data not available |
Note: Specific quantitative IC50 values for a direct side-by-side comparison are not available in the public domain at this time. Both compounds are reported to have significant antitumor activity.[1][4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of Lactonamycin and this compound.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Bacterial Culture Preparation: The bacterial strains to be tested are inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated at 37°C until they reach the logarithmic phase of growth. The turbidity of the culture is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The bacterial suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: Stock solutions of Lactonamycin and this compound are prepared in a suitable solvent (e.g., DMSO). A series of twofold serial dilutions are then made in the broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted compounds is inoculated with the prepared bacterial suspension. Control wells containing only the medium and bacteria (positive control) and medium only (negative control) are also included. The plates are then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This is assessed by visual inspection for turbidity or by measuring the optical density at 600 nm using a microplate reader.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.
-
Cell Culture and Seeding: Human tumor cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics. Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Stock solutions of Lactonamycin and this compound are prepared and serially diluted in the cell culture medium. The medium from the seeded cells is replaced with the medium containing various concentrations of the test compounds. Control wells with untreated cells and vehicle-treated cells are included.
-
Incubation: The plates are incubated for a specified period, typically 48-72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition and Incubation: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.
-
Formazan Solubilization and Absorbance Measurement: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals. The absorbance of the purple solution is then measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Determination: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflows for the experimental protocols described above.
Caption: Workflow for Antibacterial Susceptibility Testing.
Caption: Workflow for Cytotoxicity (MTT) Assay.
References
- 1. Biosynthetic Investigations of Lactonamycin and this compound: Cloning of the Biosynthetic Gene Clusters and Discovery of an Unusual Starter Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lactonamycin, a new antimicrobial antibiotic produced by Streptomyces rishiriensis MJ773-88K4. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an antibiotic and antitumor compound produced by Streptomyces sanglieri strain AK 623 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of Lactonamycin Z and Doxorubicin
A comprehensive review of the available preclinical data on the antitumor activities of the novel polyketide antibiotic Lactonamycin Z and the established chemotherapeutic agent doxorubicin (B1662922).
This guide provides a comparative overview of the efficacy of this compound and doxorubicin, designed for researchers, scientists, and professionals in drug development. While extensive quantitative data is available for doxorubicin, allowing for a detailed analysis of its cytotoxic effects, similar data for this compound is not publicly available in the reviewed scientific literature. This limits a direct quantitative comparison. This document summarizes the existing information on both compounds, highlighting the potent, clinically utilized efficacy of doxorubicin and the described, yet unquantified, antitumor potential of this compound.
Overview of Compounds
Doxorubicin , a well-established anthracycline antibiotic, is a cornerstone of chemotherapy regimens for a wide range of cancers, including breast, lung, ovarian, and bladder cancers, as well as various sarcomas and leukemias.[1] Its potent cytotoxic effects are primarily attributed to its ability to intercalate into DNA, inhibit the enzyme topoisomerase II, and generate reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[2][3][4]
This compound is a polyketide antibiotic produced by the bacterium Streptomyces sanglieri. It has been identified as a compound with both antibiotic and antitumor properties. However, specific details regarding its mechanism of action and quantitative data on its efficacy against cancer cell lines are not detailed in the available scientific literature.
Quantitative Efficacy: A Data Gap for this compound
A thorough review of published studies did not yield specific half-maximal inhibitory concentration (IC50) values for this compound against any cancer cell lines. While its antitumor activity is noted, the absence of this quantitative data prevents a direct comparison of its potency with doxorubicin.
In contrast, the cytotoxic effects of doxorubicin have been extensively documented across a multitude of cancer cell lines. The following table summarizes representative IC50 values for doxorubicin, demonstrating its potent activity. It is important to note that IC50 values can vary significantly depending on the cell line, experimental conditions, and assay duration.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay Method |
| HepG2 | Hepatocellular Carcinoma | 1.3 ± 0.18 | 24 | Resazurin reduction assay |
| Huh7 | Hepatocellular Carcinoma | 5.2 ± 0.49 | 24 | Resazurin reduction assay |
| MCF-7 | Breast Adenocarcinoma | 0.1 - 2.50 | 48 - 120 | MTT assay |
| HeLa | Cervical Cancer | 0.34 - 2.9 | Not Specified | MTT assay / Neutral red assay |
| A549 | Lung Carcinoma | 5.03 | Not Specified | MTT assay |
Note: The IC50 values presented are a selection from various studies and are intended to be representative. For detailed experimental conditions, please refer to the cited literature.
Experimental Protocols
The determination of IC50 values is a critical step in evaluating the efficacy of a potential anticancer compound. A standard method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol for IC50 Determination
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., doxorubicin). Control wells receive medium with the vehicle used to dissolve the compound.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and the plate is incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanisms of Action
Doxorubicin's Multifaceted Mechanism of Action
Doxorubicin exerts its cytotoxic effects through several interconnected mechanisms, making it a highly effective but also toxic chemotherapeutic agent.
Caption: Doxorubicin's primary mechanisms of action.
This compound: An Undefined Pathway
The precise mechanism of action and the signaling pathways affected by this compound in cancer cells have not been elucidated in the reviewed literature.
Experimental Workflow
The process of evaluating the efficacy of a potential anticancer drug typically follows a standardized workflow, from initial screening to more detailed mechanistic studies.
Caption: A typical workflow for in vitro efficacy testing.
Conclusion
Doxorubicin remains a potent and widely used chemotherapeutic agent with a well-characterized mechanism of action and extensive supporting efficacy data. In contrast, while this compound has been identified as a compound with antitumor properties, the lack of publicly available quantitative data, such as IC50 values against cancer cell lines, and detailed mechanistic studies, precludes a direct and comprehensive comparison of its efficacy with doxorubicin at this time. Further research is required to fully elucidate the therapeutic potential of this compound and to determine its standing relative to established anticancer drugs.
References
Lactonamycin Z vs. Vancomycin: A Comparative Analysis Against MRSA
A Guide for Researchers and Drug Development Professionals
Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to public health, driving the urgent need for novel antimicrobial agents. This guide provides a comparative overview of lactonamycin Z, a novel polyketide antibiotic, and vancomycin, a glycopeptide antibiotic that has long been a frontline treatment for serious MRSA infections. While direct comparative data for this compound is limited, this guide synthesizes the available preclinical information for this compound and related compounds against the well-established profile of vancomycin.
Mechanism of Action: A Tale of Two Strategies
Vancomycin and the lactonamycin class of antibiotics employ fundamentally different mechanisms to exert their antibacterial effects against MRSA.
Vancomycin: This glycopeptide antibiotic inhibits bacterial cell wall synthesis.[1] It forms hydrogen bonds with the D-alanyl-D-alanine termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall polymerization.[1] This disruption of the cell wall integrity ultimately leads to bacterial cell lysis and death.
This compound: The precise mechanism of action for this compound has not been fully elucidated. However, studies on the related compound, lactoquinomycin (B10820073) A, suggest a distinct mechanism from cell wall synthesis inhibitors. Evidence points towards DNA damage as a potential mode of action.[2] It is hypothesized that these compounds may intercalate into bacterial DNA, interfering with essential processes like replication and transcription, ultimately leading to cell death.[2] Lactonamycin and this compound possess a unique aglycone core, lactonamycinone, which is structurally distinct from other antibiotic classes, suggesting a novel mechanism of action.[3]
References
- 1. microbiologyjournal.org [microbiologyjournal.org]
- 2. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthetic Investigations of Lactonamycin and this compound: Cloning of the Biosynthetic Gene Clusters and Discovery of an Unusual Starter Unit - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antitumor Activity of Lactonamycin Z In Vivo: A Comparative Analysis
Initial investigations into the antitumor properties of Lactonamycin Z, a polyketide antibiotic, have shown promise in preclinical settings. However, a comprehensive analysis of its in vivo efficacy, particularly in comparison to established anticancer agents, remains largely unavailable in publicly accessible scientific literature. This guide aims to synthesize the current understanding of this compound's antitumor potential while highlighting the critical need for detailed in vivo studies to validate its clinical utility.
At present, specific quantitative data from in vivo studies on this compound, such as tumor growth inhibition, survival rates, and detailed experimental protocols from xenograft models, are not sufficiently documented in the available research. While its classification as an antitumor compound is established, the absence of this crucial data prevents a direct, evidence-based comparison with other therapeutic alternatives.
Experimental Landscape: The Need for In Vivo Data
To robustly evaluate the in vivo antitumor activity of any novel compound like this compound, a series of well-defined preclinical experiments are essential. The standard approach involves the use of animal models, most commonly immunodeficient mice bearing human tumor xenografts.
Key In Vivo Experimental Protocols:
A typical experimental workflow to validate the antitumor activity of a compound like this compound would involve the following key stages:
Caption: Generalized workflow for in vivo validation of an antitumor compound.
1. Xenograft Model Establishment:
-
Cell Lines: Selection of appropriate human cancer cell lines (e.g., breast, lung, colon cancer lines) based on the proposed therapeutic target of this compound.
-
Implantation: Subcutaneous or orthotopic implantation of cultured cancer cells into immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Growth: Allowing tumors to reach a palpable and measurable size (typically 100-200 mm³) before the commencement of treatment.
2. Treatment Regimen:
-
Dosing: Administration of this compound at various concentrations to determine a dose-response relationship. A vehicle control group and a positive control group (treated with a standard-of-care chemotherapeutic agent for the specific cancer type) are crucial for comparison.
-
Route of Administration: The route of administration (e.g., intravenous, intraperitoneal, oral) would be determined based on the compound's pharmacological properties.
-
Frequency and Duration: A defined schedule of treatment (e.g., daily, twice weekly) over a specific period (e.g., 21-28 days).
3. Efficacy Evaluation:
-
Tumor Volume Measurement: Regular measurement of tumor dimensions using calipers to calculate tumor volume throughout the study.
-
Tumor Growth Inhibition (TGI): Calculation of the percentage of tumor growth inhibition in treated groups compared to the vehicle control group.
-
Survival Analysis: In some studies, treatment continues until a humane endpoint is reached to assess the impact on overall survival.
4. Toxicity Assessment:
-
Body Weight: Monitoring changes in the body weight of the animals as an indicator of systemic toxicity.
-
Clinical Observations: Regular observation for any signs of distress or adverse effects.
-
Histopathology: Post-study analysis of major organs to identify any treatment-related tissue damage.
Data Presentation: The Missing Pieces
To facilitate a meaningful comparison, quantitative data from such in vivo studies would be summarized in tables. The following are examples of the types of data tables that are necessary for a comprehensive evaluation of this compound.
Table 1: Comparative Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) |
| Vehicle Control | - | - | |
| This compound | |||
| Comparator Drug |
Table 2: Survival Analysis
| Treatment Group | Median Survival (Days) | Percent Increase in Lifespan |
| Vehicle Control | - | |
| This compound | ||
| Comparator Drug |
Unraveling the Mechanism: Signaling Pathways
A critical aspect of validating an antitumor agent is understanding its mechanism of action. This involves identifying the specific signaling pathways within cancer cells that are modulated by the drug. While the in vivo mechanism of this compound is not yet elucidated, a hypothetical signaling pathway diagram illustrates how its effects could be visualized and understood.
Caption: Hypothetical signaling pathway for this compound's antitumor activity.
Conclusion and Future Directions
While the initial classification of this compound as an antitumor compound is a crucial first step, the current lack of publicly available, detailed in vivo data significantly hinders a thorough validation of its therapeutic potential. To advance this compound from a promising compound to a potential clinical candidate, rigorous and well-documented in vivo studies are imperative. Future research should focus on conducting comprehensive xenograft studies that not only quantify its antitumor efficacy but also compare it directly with standard-of-care therapies. Elucidating its in vivo mechanism of action will be equally critical in identifying the cancer types most likely to respond to this novel agent and in designing rational combination therapies. For researchers, scientists, and drug development professionals, the path forward requires a concerted effort to generate and disseminate this vital preclinical data.
A Comparative Guide to Lactonamycin Z: Antibacterial and Antitumor Activities
Disclaimer: Direct cross-resistance studies for Lactonamycin Z with other antibiotics are not publicly available. This guide provides a comparative overview based on its known antibacterial and antitumor properties, drawing parallels with antibiotics of the same class. The quantitative data and specific experimental protocols for this compound could not be obtained as the full text of the primary literature, "this compound, an antibiotic and antitumor compound produced by Streptomyces sanglieri strain AK 623," was not accessible. This guide is structured to accommodate such data once it becomes available.
Introduction
This compound is a polyketide antibiotic produced by the bacterium Streptomyces sanglieri.[1] It belongs to a rare class of spiro-isoindolinones and has demonstrated both antibacterial and antitumor activities.[2][3] Its complex and unique chemical structure suggests a potential for a novel mechanism of action, which is a critical factor in overcoming existing antibiotic resistance.[4][5] This guide aims to provide a framework for comparing this compound with other antimicrobial agents, focusing on its biological activities and the experimental methodologies used to assess them.
Antibacterial Activity
This compound has been reported to exhibit activity against Gram-positive bacteria.[6] While specific Minimum Inhibitory Concentration (MIC) values from comprehensive studies are not available in the accessed literature, a comparative table is presented below to illustrate how its performance could be benchmarked against other antibiotics.
Table 1: Comparative Antibacterial Spectrum (Hypothetical Data)
| Antibiotic | Class | Gram-positive Activity (MIC µg/mL) | Gram-negative Activity (MIC µg/mL) |
| This compound | Polyketide | Data not available | Data not available |
| Vancomycin | Glycopeptide | 0.5 - 4 | Inactive |
| Linezolid | Oxazolidinone | 1 - 4 | Inactive |
| Ciprofloxacin | Fluoroquinolone | 0.25 - 2 | 0.015 - 1 |
| Gentamicin | Aminoglycoside | 0.5 - 8 | 0.25 - 4 |
Antitumor Activity
In addition to its antibacterial properties, this compound has shown potential as an antitumor agent.[1] The efficacy of anticancer compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
Table 2: Comparative Antitumor Activity (Hypothetical Data)
| Compound | Target Cell Line | IC50 (µM) |
| This compound | Data not available | Data not available |
| Doxorubicin | MCF-7 (Breast) | 0.5 - 1.5 |
| Cisplatin | A549 (Lung) | 2 - 5 |
| Paclitaxel | HeLa (Cervical) | 0.01 - 0.05 |
Experimental Protocols
Detailed experimental protocols for this compound are not available. However, standard methodologies for assessing antibacterial and antitumor activities are described below.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibacterial efficacy. The broth microdilution method is a common technique.
-
Preparation of Antibiotic Solutions: A series of twofold dilutions of this compound and comparator antibiotics are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: The bacterial strains to be tested are cultured overnight, and the suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Incubation: The diluted antibiotic solutions are added to microtiter plates, followed by the bacterial inoculum. The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Data Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which no visible bacterial growth is observed.
Cytotoxicity Assay (IC50 Determination)
The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell growth in vitro.
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium and seeded into 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of this compound and control drugs.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration.
Cross-Resistance Potential
Cross-resistance occurs when a microorganism develops resistance to one antibiotic that also confers resistance to another, often due to a shared mechanism of action or resistance. As this compound is a polyketide, its mechanism of action is likely distinct from many other antibiotic classes. Polyketide antibiotics can have diverse mechanisms, including inhibition of protein synthesis, disruption of cell membrane integrity, or interference with nucleic acid synthesis. Without a known specific mechanism for this compound, any discussion of cross-resistance remains speculative. However, its unique structure makes it a candidate for an antibiotic with a novel mode of action, potentially circumventing existing resistance mechanisms.
Biosynthesis of this compound
This compound is synthesized via a Type II polyketide synthase (PKS) pathway. The biosynthetic gene cluster for lactonamycin has been cloned and analyzed, revealing the enzymes responsible for the assembly of its complex polyketide core.
Caption: Simplified workflow of this compound biosynthesis.
The following diagram illustrates a generalized experimental workflow for screening and evaluating a novel antibiotic like this compound.
Caption: General experimental workflow for antibiotic discovery.
References
- 1. This compound, an antibiotic and antitumor compound produced by Streptomyces sanglieri strain AK 623 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lactonamycin, a new antimicrobial antibiotic produced by Streptomyces rishiriensis MJ773-88K4. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lactonamycin, a new antimicrobial antibiotic produced by Streptomyces rishiriensis MJ773-88K4. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Antibacterial Action of Lactonamycin Z: A Comparative Guide
For Immediate Release
Tübingen, Germany - Lactonamycin Z, a potent antibiotic derived from Streptomyces sanglieri, has demonstrated significant promise in combating Gram-positive bacteria, including formidable strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Despite its efficacy, the precise antibacterial mechanism of this structurally unique naphthoquinone-lactone compound remains an area of active investigation. This guide provides a comparative analysis of this compound against established antibiotics, outlines hypothetical mechanisms of action, and details the experimental protocols required for their confirmation, offering a roadmap for researchers in drug discovery and development.
Probing the Unknown: Hypothetical Mechanisms of this compound
The complex, polycyclic structure of this compound suggests several potential modes of antibacterial action. Based on its chemical class and the known targets of similar compounds, we can hypothesize the following primary mechanisms:
-
Inhibition of Cell Wall Synthesis: The intricate scaffold of this compound may interfere with the enzymatic machinery responsible for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. This is a common and effective strategy for antibiotics targeting Gram-positive bacteria.
-
Targeting DNA Replication and Repair: The naphthoquinone core is a known pharmacophore that can inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining DNA topology during replication, and their inhibition leads to catastrophic DNA damage and cell death.
-
Disruption of Cell Membrane Integrity: The molecule possesses lipophilic regions that could facilitate its insertion into the bacterial cell membrane. This could disrupt the membrane's structural integrity and electrochemical potential, leading to leakage of vital cellular contents.
A Comparative Look: this compound Alongside Standard Antibiotics
To contextualize the potential of this compound, it is useful to compare its known characteristics with those of well-established antibiotics that operate through distinct mechanisms.
| Feature | This compound | Vancomycin | Ciprofloxacin | Linezolid |
| Antibiotic Class | Naphthoquinone/Lactone | Glycopeptide | Fluoroquinolone | Oxazolidinone |
| Primary Mechanism | Hypothesized: Cell Wall Synthesis, DNA Gyrase, or Cell Membrane Integrity | Inhibition of Peptidoglycan Synthesis | Inhibition of DNA Gyrase and Topoisomerase IV | Inhibition of Protein Synthesis |
| Antibacterial Spectrum | Potent against Gram-positive bacteria, including MRSA and VRE | Primarily active against Gram-positive bacteria, including MRSA | Broad-spectrum, including Gram-positive and Gram-negative bacteria | Primarily active against Gram-positive bacteria, including MRSA and VRE |
Experimental Roadmap to Confirming the Mechanism of Action
Elucidating the definitive antibacterial mechanism of this compound requires a systematic experimental approach. The following protocols are designed to test the leading hypotheses.
Assessment of Cell Wall Synthesis Inhibition
-
Objective: To determine if this compound interferes with the synthesis or integrity of the bacterial cell wall.
-
Experimental Protocol: Alanine (B10760859) Racemase Inhibition Assay
-
Prepare a reaction mixture containing purified alanine racemase from S. aureus, its substrate L-alanine, and pyridoxal (B1214274) 5'-phosphate cofactor.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction and incubate at 37°C.
-
Stop the reaction and measure the amount of D-alanine produced using a coupled reaction with D-amino acid oxidase and horseradish peroxidase, which generates a detectable colorimetric or fluorescent signal.
-
Calculate the IC50 value of this compound for alanine racemase activity. A low IC50 value would suggest direct inhibition of an early step in peptidoglycan synthesis.
-
Evaluation of DNA Gyrase and Topoisomerase IV Inhibition
-
Objective: To investigate whether this compound inhibits the enzymatic activity of bacterial DNA gyrase and topoisomerase IV.
-
Experimental Protocol: DNA Supercoiling Assay (Gyrase)
-
Prepare a reaction mixture containing purified DNA gyrase from S. aureus, relaxed plasmid DNA, and ATP.
-
Add serial dilutions of this compound to the reaction wells.
-
Incubate the reaction at 37°C to allow for DNA supercoiling.
-
Terminate the reaction and analyze the DNA topoisomers by agarose (B213101) gel electrophoresis.
-
Visualize the DNA bands under UV light. Inhibition of DNA gyrase will be evident by a reduction in the migration of the plasmid DNA (i.e., less supercoiling) compared to the untreated control.
-
Analysis of Cell Membrane Damage
-
Objective: To assess if this compound compromises the integrity of the bacterial cell membrane.
-
Experimental Protocol: BacLight™ Bacterial Membrane Potential Assay
-
Grow S. aureus to the mid-logarithmic phase and resuspend the cells in a suitable buffer.
-
Add the fluorescent membrane potential indicator dye, DiOC2(3), which exhibits green fluorescence in all cells but shifts to red fluorescence in cells with a healthy membrane potential.
-
Add varying concentrations of this compound to the cell suspension.
-
Incubate for a short period and analyze the fluorescence using a flow cytometer or a fluorescence plate reader.
-
A decrease in the red/green fluorescence ratio indicates membrane depolarization, a hallmark of membrane damage.
-
Visualizing the Path Forward
The following diagrams illustrate the hypothetical antibacterial pathways of this compound and a structured workflow for elucidating its definitive mechanism of action.
Caption: Hypothetical antibacterial mechanisms of this compound targeting key bacterial processes.
Caption: A systematic workflow for the experimental confirmation of this compound's antibacterial mechanism.
The exploration of this compound's antibacterial mechanism holds the key to unlocking its full therapeutic potential. By pursuing the experimental avenues outlined in this guide, the scientific community can move closer to understanding and harnessing this promising natural product in the ongoing fight against antibiotic resistance.
A Researcher's Guide to Validating the Cellular Uptake of Lactonamycin Z: A Methodological Comparison
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the cellular uptake of the promising antitumor agent, Lactonamycin Z. Due to the current absence of publicly available cellular uptake data for this compound, this document serves as a methodological guide. It leverages established protocols and comparative data from structurally and functionally similar anthracycline antibiotics—doxorubicin (B1662922) and mitoxantrone (B413)—to outline a robust strategy for characterizing the intracellular accumulation of this compound.
The validation of cellular uptake is a critical step in the preclinical development of any novel therapeutic agent. It provides essential insights into bioavailability at the site of action and informs structure-activity relationship studies. This guide details three widely adopted and complementary techniques for assessing cellular uptake: Fluorescence Microscopy, Flow Cytometry, and High-Performance Liquid Chromatography (HPLC). Each method is presented with a generalized experimental protocol, which can be adapted for this compound, alongside comparative data from established antitumor agents to provide a benchmark for expected outcomes.
Comparative Cellular Uptake of Anthracycline Antitumor Agents
To contextualize the potential cellular uptake profile of this compound, it is useful to examine data from other well-characterized anthracycline compounds. The following table summarizes quantitative cellular uptake data for doxorubicin and mitoxantrone in various cancer cell lines, as determined by different analytical methods. This comparative data highlights the range of uptake efficiencies and intracellular concentrations that can be expected for this class of compounds.
| Compound | Cell Line | Method | Incubation Time | Concentration | Cellular Uptake/Intracellular Concentration | Reference |
| Doxorubicin | Human Myeloid Leukemia (HL-60) | Flow Cytometry | 1 hour | 1 µM | Significant increase in fluorescence | [1](--INVALID-LINK--) |
| Doxorubicin | Human Breast Cancer (MCF-7) | HPLC | 4 hours | 10 µg/mL | ~25 µg/mg cellular protein | [2](--INVALID-LINK--) |
| Doxorubicin | Human Colon Cancer (HCT116) | HPLC | 4 hours | 10 µg/mL | ~61 µg/mg cellular protein | [2](--INVALID-LINK--) |
| Mitoxantrone | Human Myeloid Leukemia (HL-60/DOX) | Flow Cytometry | Not Specified | Not Specified | 2.4-fold increase in retention with verapamil | [3](--INVALID-LINK--) |
| Mitoxantrone | Human Breast Cancer (MDA-MB-435) | Confocal Microscopy | 2 hours | Not Specified | 58% of wild-type cell nuclear accumulation in MDR cells | [4](--INVALID-LINK--) |
Method 1: Fluorescence Microscopy for Qualitative Cellular Uptake Analysis
Fluorescence microscopy offers a direct visualization of a compound's subcellular localization. Given that this compound is a fluorescent molecule, this technique is a primary choice for initial qualitative assessment of its cellular uptake and distribution.
Experimental Protocol:
-
Cell Culture: Plate cells of interest (e.g., a relevant cancer cell line) onto glass-bottom dishes or chamber slides and culture overnight to allow for adherence.
-
Compound Incubation: Treat the cells with a working concentration of this compound (e.g., 1-10 µM) and incubate for a defined period (e.g., 1, 4, and 24 hours) at 37°C. Include an untreated control group.
-
Nuclear and Membrane Staining (Optional): To visualize subcellular localization, cells can be co-stained with nuclear dyes (e.g., DAPI or Hoechst 33342) and/or membrane probes (e.g., Wheat Germ Agglutinin conjugated to a fluorophore).
-
Washing: Gently wash the cells three times with phosphate-buffered saline (PBS) to remove extracellular this compound.
-
Imaging: Acquire images using a confocal or widefield fluorescence microscope equipped with appropriate filter sets for this compound's excitation and emission spectra.
Method 2: Flow Cytometry for High-Throughput Quantitative Analysis
Flow cytometry provides a rapid and quantitative measurement of the fluorescence intensity of individual cells, enabling the analysis of a large cell population and providing statistically robust data on compound uptake.
Experimental Protocol:
-
Cell Culture: Grow cells in suspension or detach adherent cells using a gentle dissociation reagent.
-
Compound Incubation: Incubate a known number of cells (e.g., 1 x 10^6 cells/mL) with varying concentrations of this compound for different time points. Include an untreated control for background fluorescence.
-
Washing: Wash the cells twice with cold PBS to stop uptake and remove extracellular compound.
-
Resuspension: Resuspend the cell pellet in a suitable buffer (e.g., PBS with 1% fetal bovine serum).
-
Analysis: Analyze the cell suspension using a flow cytometer. The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of intracellular this compound.
Method 3: High-Performance Liquid Chromatography (HPLC) for Precise Intracellular Concentration
HPLC coupled with a suitable detector (e.g., UV-Vis or mass spectrometry) is a highly sensitive and specific method for quantifying the absolute intracellular concentration of a compound. This technique is not reliant on the intrinsic fluorescence of the molecule.
Experimental Protocol:
-
Cell Culture and Treatment: Plate a known number of cells in a multi-well plate and treat with this compound as described for the other methods.
-
Cell Lysis: After incubation and washing, lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) or through sonication.
-
Protein Quantification: Determine the total protein concentration of the cell lysate using a standard assay (e.g., BCA assay) for normalization.
-
Extraction: Extract this compound from the cell lysate using an appropriate organic solvent (e.g., acetonitrile (B52724) or methanol).
-
HPLC Analysis: Inject the extracted sample into an HPLC system equipped with a suitable column and mobile phase to separate this compound from other cellular components.
-
Quantification: Determine the concentration of this compound by comparing the peak area to a standard curve generated with known concentrations of the compound. The intracellular concentration can then be expressed as the amount of drug per milligram of total cellular protein.
Conclusion
While direct experimental data on the cellular uptake of this compound is not yet available, the methodologies and comparative data presented in this guide provide a comprehensive roadmap for its validation. By employing a multi-faceted approach that combines the qualitative insights of fluorescence microscopy with the quantitative power of flow cytometry and HPLC, researchers can effectively characterize the intracellular accumulation of this compound. The data from well-studied anthracyclines such as doxorubicin and mitoxantrone serve as a valuable reference point for these future investigations, paving the way for a deeper understanding of this compound's mechanism of action and its potential as a novel anticancer therapeutic.
References
- 1. Comparison of uptake mechanisms for anthracyclines in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an antibiotic and antitumor compound produced by Streptomyces sanglieri strain AK 623 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lactonamycin, a new antimicrobial antibiotic produced by Streptomyces rishiriensis MJ773-88K4. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Transcriptomic Landscape of Lactonamycin Z: A Comparative Guide
Researchers, scientists, and drug development professionals are keenly interested in understanding the molecular mechanisms of novel therapeutic compounds. Lactonamycin Z, a natural product with known antibacterial and antitumor properties, presents a compelling case for in-depth transcriptomic analysis. However, to date, no public data from comparative transcriptomic studies on cells treated with this compound is available.
This guide, therefore, serves a dual purpose. First, it highlights the current knowledge gap regarding the global gene expression changes induced by this compound. Second, it provides a comprehensive, albeit hypothetical, framework for conducting such a comparative transcriptomic study. This includes proposed experimental protocols, data presentation structures, and visualizations of potential cellular pathways affected, offering a roadmap for future research in this area.
Hypothetical Comparative Transcriptomic Study: this compound
To elucidate the mechanism of action of this compound and compare its effects to other relevant compounds, a transcriptomic study using RNA sequencing (RNA-seq) could be designed. This study would aim to identify differentially expressed genes and altered signaling pathways in response to this compound treatment in a relevant cancer cell line, for instance, a human breast cancer cell line like MCF-7, given its documented antitumor activity.
For comparison, two well-characterized drugs could be included:
-
Doxorubicin: A widely used chemotherapy agent known to induce DNA damage and apoptosis.
-
Tetracycline: A broad-spectrum antibiotic that inhibits protein synthesis, serving as a control for general cellular stress and antibiotic-related effects not specific to this compound's potential primary mechanism.
Experimental Workflow
The proposed experimental workflow for this comparative transcriptomic study is outlined below.
Experimental Protocols
A detailed methodology for the key experiments in this hypothetical study is provided below.
1. Cell Culture and Treatment:
-
Cell Line: Human breast cancer cell line MCF-7.
-
Culture Conditions: Cells would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells would be seeded in 6-well plates and allowed to adhere overnight. The following day, the media would be replaced with fresh media containing either vehicle control (DMSO), this compound (e.g., at its IC50 concentration), Doxorubicin (e.g., 1 µM), or Tetracycline (e.g., 10 µg/mL). Three biological replicates would be prepared for each treatment group.
-
Incubation: Cells would be incubated with the treatments for a predetermined time point, for example, 24 hours, to allow for significant changes in gene expression.
2. RNA Extraction and Quality Control:
-
Extraction: Total RNA would be extracted from the cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol.
-
Quality Control: The integrity and concentration of the extracted RNA would be assessed using an Agilent Bioanalyzer. Samples with a high RNA Integrity Number (RIN > 8) would be used for library preparation.
3. RNA Library Preparation and Sequencing:
-
Library Preparation: mRNA would be enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA would then be fragmented and used as a template for first-strand cDNA synthesis. Following second-strand synthesis, the double-stranded cDNA would be end-repaired, A-tailed, and ligated to sequencing adapters. The ligated products would be amplified by PCR to generate the final cDNA libraries.
-
Sequencing: The prepared libraries would be sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq, to generate a sufficient number of reads for robust statistical analysis.
4. Bioinformatic Analysis:
-
Quality Control of Raw Reads: Raw sequencing reads would be assessed for quality using tools like FastQC. Adapters and low-quality bases would be trimmed.
-
Alignment: The cleaned reads would be aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Gene Expression Quantification: The number of reads mapping to each gene would be counted using tools such as featureCounts.
-
Differential Gene Expression Analysis: Differential gene expression between the treatment groups and the vehicle control would be determined using statistical packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > |1| would be considered significantly differentially expressed.
-
Pathway and Functional Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses would be performed on the lists of differentially expressed genes to identify over-represented biological processes and signaling pathways.
Anticipated Data and Potential Findings
While real data is unavailable, we can anticipate the types of results such a study would generate and present them in a structured format.
Table 1: Hypothetical Differentially Expressed Genes in Response to this compound, Doxorubicin, and Tetracycline in MCF-7 Cells
| Gene Symbol | This compound (log2FC) | Doxorubicin (log2FC) | Tetracycline (log2FC) | Putative Function |
| Upregulated | ||||
| CDKN1A | 2.5 | 3.1 | 0.2 | Cell cycle arrest |
| GADD45A | 2.1 | 2.8 | 0.1 | DNA damage response |
| BAX | 1.8 | 2.5 | -0.1 | Apoptosis induction |
| HSPA5 | 0.3 | 0.5 | 1.9 | Endoplasmic reticulum stress |
| Downregulated | ||||
| CCNB1 | -2.2 | -2.9 | -0.3 | G2/M cell cycle progression |
| MKI67 | -2.8 | -3.5 | -0.5 | Proliferation marker |
| E2F1 | -1.9 | -2.4 | -0.2 | Cell cycle progression |
| RPS6 | -0.1 | -0.4 | -2.5 | Ribosomal protein, translation |
Note: The log2 fold change (log2FC) values in this table are purely illustrative.
This table would allow for a direct comparison of the impact of each compound on key genes involved in cellular processes like cell cycle, DNA damage, and apoptosis.
Potential Signaling Pathway Alterations
Based on the known antitumor activity of this compound, it is plausible that it could impact pathways related to cell cycle control and apoptosis. The following diagram illustrates a hypothetical signaling pathway that could be affected by this compound, leading to cell cycle arrest and apoptosis.
This diagram visualizes a potential mechanism where this compound activates the p53 tumor suppressor pathway, leading to the upregulation of CDKN1A (p21), which in turn inhibits cyclin/CDK complexes to cause cell cycle arrest. Simultaneously, p53 activation could induce the pro-apoptotic protein BAX, triggering the intrinsic apoptosis pathway.
Conclusion and Future Directions
While this guide is based on a hypothetical study due to the absence of public transcriptomic data for this compound, it underscores the importance and potential of such research. A comparative transcriptomic analysis would be invaluable for elucidating the precise mechanism of action of this compound, identifying potential biomarkers for its efficacy, and discovering novel therapeutic applications. The experimental and analytical framework presented here provides a robust starting point for researchers to undertake these critical investigations and unlock the full therapeutic potential of this promising natural compound.
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Lactonamycin Z
For Immediate Implementation by Laboratory Personnel
As a critical component of laboratory safety and environmental responsibility, this document provides comprehensive, step-by-step guidance for the proper disposal of Lactonamycin Z. This compound is recognized for its potent antibiotic and antitumor properties, necessitating rigorous handling and disposal protocols to mitigate risks to personnel and the environment.[1][2][3] Adherence to these procedures is essential for ensuring a safe and compliant research environment.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not currently available. The following procedures are based on best practices for the disposal of cytotoxic and research-grade antibiotic compounds.[4][5] Researchers must consult and adhere to all local, state, and federal regulations, as well as their institution's specific waste disposal policies.
I. Risk Assessment and Personal Protective Equipment (PPE)
Before handling this compound, a thorough risk assessment should be conducted. Due to its cytotoxic potential, appropriate PPE is mandatory to prevent exposure.
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves is required. |
| Lab Coat | A dedicated, disposable, solid-front gown should be worn. |
| Eye Protection | Chemical splash goggles are mandatory. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is required for handling powders. |
II. Step-by-Step Disposal Protocol
The primary objective in the disposal of this compound is to render it non-recoverable and prevent its release into the environment.
Step 1: Segregation of Waste
All materials that have come into contact with this compound must be segregated as cytotoxic waste. This includes:
-
Unused or expired this compound
-
Contaminated labware (e.g., vials, pipette tips, culture plates)
-
Contaminated PPE (gloves, gowns, etc.)
-
Spill cleanup materials
Step 2: Waste Containment
-
Sharps: All contaminated sharps (needles, scalpels, etc.) must be placed in a designated, puncture-resistant sharps container clearly labeled with the cytotoxic waste symbol.
-
Solid Waste: Non-sharp solid waste should be placed in a leak-proof, sealable plastic bag (double-bagging is recommended) and then into a rigid, designated cytotoxic waste container. These containers are typically color-coded (e.g., purple or yellow) and must be clearly labeled as "Cytotoxic Waste."
-
Liquid Waste: Liquid waste containing this compound should not be poured down the drain. It must be collected in a sealed, leak-proof container, clearly labeled as "Cytotoxic Liquid Waste."
Step 3: Labeling and Storage
All waste containers must be clearly labeled with:
-
The words "Cytotoxic Waste" or "Chemotherapy Waste"
-
The universal biohazard symbol
-
The date of waste accumulation
-
The name of the generating laboratory and principal investigator
Store sealed waste containers in a secure, designated area away from general laboratory traffic until they are collected for disposal.
Step 4: Final Disposal
The standard and required method for the disposal of cytotoxic waste is incineration by a licensed hazardous waste disposal company. This high-temperature destruction process ensures the complete breakdown of the active compound. Do not dispose of this compound waste in regular trash or through autoclaving, as this will not neutralize its hazardous properties.
III. Spill Management
In the event of a this compound spill, immediate action is crucial to contain the contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before beginning cleanup, ensure you are wearing the full complement of recommended PPE.
-
Contain the Spill:
-
Powder Spills: Gently cover the spill with absorbent pads. DO NOT use a dry sweeping motion, as this can aerosolize the powder. Dampen the absorbent material with a suitable solvent (e.g., 70% ethanol) to minimize dust.
-
Liquid Spills: Absorb the spill with absorbent pads.
-
-
Clean the Area: Starting from the outer edge of the spill and working inward, carefully clean the area with a detergent solution, followed by a disinfectant.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as cytotoxic waste.
-
Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) office.
IV. Experimental Workflow and Disposal Logic
The following diagram illustrates the logical flow for handling and disposing of this compound in a research setting.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. This compound, an antibiotic and antitumor compound produced by Streptomyces sanglieri strain AK 623 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. npatlas.org [npatlas.org]
- 3. Lactonamycin, a new antimicrobial antibiotic produced by Streptomyces rishiriensis MJ773-88K4. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. danielshealth.ca [danielshealth.ca]
- 5. benchchem.com [benchchem.com]
Personal protective equipment for handling Lactonamycin Z
Lactonamycin Z is a potent antibiotic and antitumor compound requiring stringent safety protocols to protect researchers and the laboratory environment.[1][2] Due to its potential biological activity, it should be handled as a hazardous substance. This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound.
Personal Protective Equipment (PPE)
Consistent use of appropriate Personal Protective Equipment is the primary line of defense against exposure to potent compounds. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Gloves | Wear two pairs of chemotherapy-tested, powder-free nitrile gloves (ASTM D6978).[3][4] The inner glove should be worn under the gown cuff, and the outer glove over the cuff.[4] Change gloves immediately if contaminated. |
| Body Protection | Disposable Gown | A disposable, solid-front, back-closing gown made of a low-permeability fabric should be used. Ensure the gown is rated for use with chemotherapy drugs. |
| Respiratory Protection | N95 Respirator or Higher | For handling powdered this compound or when there is a risk of aerosol generation, a fit-tested N95 respirator is required to prevent inhalation. For large spills, a full-facepiece chemical cartridge-type respirator may be necessary. |
| Eye Protection | Safety Goggles and Face Shield | Use safety goggles and a face shield to protect against splashes and aerosols. This is especially critical when working with liquid formulations or during spill cleanup. |
| Other | Hair and Shoe Covers | Use hair and shoe covers before entering the designated handling area to minimize contamination. |
Operational Plan: Handling and Experimental Workflow
Adherence to a strict operational workflow is crucial for minimizing exposure and contamination. All manipulations of this compound should be performed in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a containment isolator, to protect both the user and the environment.
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Disposal Plan
All waste generated from handling this compound is considered hazardous and must be disposed of accordingly. Improper disposal can lead to environmental contamination and the development of antibiotic-resistant microorganisms.
| Waste Type | Disposal Container | Disposal Method |
| Solid Waste (Gloves, gowns, etc.) | Purple, clearly labeled cytotoxic waste bags or bins. | All contaminated solid waste should be collected in designated purple bags. These bags must be sealed and sent for high-temperature incineration. |
| Sharps Waste (Needles, syringes) | Purple-lidded, puncture-resistant sharps containers labeled for cytotoxic waste. | Contaminated sharps must be placed directly into the designated sharps container to prevent accidental punctures. These containers are also disposed of via high-temperature incineration. |
| Liquid Waste (Contaminated media, solvents) | Labeled, leak-proof hazardous waste containers. | Liquid waste containing this compound should not be poured down the drain. It must be collected in designated hazardous chemical waste containers and disposed of through the institution's hazardous waste management program, typically involving incineration. |
| Unused/Expired Product | Original or suitable sealed container within a purple cytotoxic waste bin. | Unused or expired this compound should be disposed of as hazardous waste. It should not be autoclaved as this may not fully degrade the compound. High-temperature incineration is the required disposal method. |
Spill Management
In the event of a spill, immediate action is necessary to contain and decontaminate the area.
Spill Response Protocol
References
- 1. This compound, an antibiotic and antitumor compound produced by Streptomyces sanglieri strain AK 623 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthetic Investigations of Lactonamycin and this compound: Cloning of the Biosynthetic Gene Clusters and Discovery of an Unusual Starter Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gerpac.eu [gerpac.eu]
- 4. halyardhealth.com [halyardhealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
